Miltefosine-d4
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H46NO4P |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
hexadecyl [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i19D2,21D2 |
InChI Key |
PQLXHQMOHUQAKB-KQHQIZQISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OCCCCCCCCCCCCCCCC)[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Miltefosine-d4: A Technical Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Miltefosine-d4
This compound is the deuterated analogue of Miltefosine, a broad-spectrum antimicrobial and antineoplastic agent.[1] It is a synthetic alkylphosphocholine compound where four hydrogen atoms on the choline ethyl group have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of Miltefosine in biological matrices using mass spectrometry-based assays.[2] Its chemical structure is nearly identical to Miltefosine, ensuring similar chemical and physical behavior during sample extraction and chromatographic separation, while its increased mass allows for distinct detection.
The parent compound, Miltefosine, is the first and only oral drug approved for the treatment of leishmaniasis, a parasitic disease, and is also used to treat certain free-living amoeba infections.[3][4] Understanding the pharmacokinetics of Miltefosine is crucial for optimizing treatment regimens, and the use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and precise quantification in complex biological samples.[5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for its application as an internal standard in bioanalytical method development.
| Property | Value | Reference |
| Chemical Name | Hexadecyl (2-(trimethylammonio)ethyl-1,1,2,2-d4) phosphate | [6] |
| Synonyms | Hexadecylphosphocholine-d4, HPC-d4 | [1] |
| Molecular Formula | C21H42D4NO4P | [7] |
| Molecular Weight | 411.6 g/mol | [4][7] |
| Isotopic Purity | ≥95% isotopic enrichment, ≥99% deuterated forms (d1-d4) | [1][7] |
| Solubility | Soluble in Methanol and Water | [1] |
Primary Application: Internal Standard in Bioanalysis
The primary and critical application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Miltefosine.[2][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to high accuracy and precision.[5]
Experimental Workflow for Quantification of Miltefosine
The general workflow for the quantification of Miltefosine in a biological sample using this compound as an internal standard is depicted in the following diagram.
Experimental Protocols
Detailed methodologies are crucial for replicating bioanalytical assays. The following sections provide a synopsis of established protocols for the quantification of Miltefosine using this compound.
Quantification in Dried Blood Spots (DBS)
A validated LC-MS/MS method for quantifying Miltefosine in DBS has been developed, offering a minimally invasive sampling technique.[2]
Sample Preparation:
-
A 3.0-mm punch is taken from the center of the dried blood spot.
-
The punch is transferred to a 1.5-ml tube.
-
150 µl of extraction solution (20 ng/ml this compound in methanol) is added.[2]
-
The tube is vortexed for 10 seconds, sonicated for 30 minutes, and vortexed again for 30 seconds.[2]
-
The final extract is transferred to an autosampler vial for injection.[2]
LC-MS/MS Conditions:
-
LC Column: Gemini C18[5]
-
Mobile Phase: Alkaline eluent[5]
-
Detection: Positive ion electrospray ionization tandem mass spectrometry[5]
Method Performance: The performance parameters of this validated method are summarized in Table 2.
| Parameter | Value | Reference |
| Calibration Range | 10 - 2,000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [2] |
| Accuracy | Within ±11.2% | [8] |
| Precision | ≤7.0% (≤19.1% at LLOQ) | [8] |
| Recovery | >97% | [8] |
| Stability in DBS | Stable for at least 162 days at 37°C | [8] |
Quantification in Human Skin Tissue
An accurate assay to determine Miltefosine levels in human skin tissue is vital for understanding its distribution at the site of infection in cutaneous leishmaniasis.[5]
Sample Preparation:
-
A 4-mm human skin biopsy is homogenized overnight by enzymatic digestion with collagenase A.[5]
-
The skin homogenate undergoes protein precipitation.[5]
-
Further cleanup is performed using phenyl-bonded solid-phase extraction (SPE).[5]
-
The final extract is injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: Gemini C18[5]
-
Mobile Phase: Alkaline eluent[5]
-
Detection: Positive ion electrospray ionization with a quadrupole-linear ion trap mass spectrometer[5]
Method Performance: The validation parameters for the quantification of Miltefosine in human skin tissue are presented in Table 3.
| Parameter | Value | Reference |
| Calibration Range | 4 - 1,000 ng/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.9996 | [5] |
| Intra- and Inter-assay Accuracy | Within ±15% (±20% at LLOQ) | [5] |
| Intra- and Inter-assay Precision | ≤15% (≤20% at LLOQ) | [5] |
| Matrix Effect | No significant matrix effect observed | [5] |
| Stability in Homogenate | Stable for ≥16 hours at 37°C and ≥10 days at -20°C | [5] |
Mechanism of Action of Miltefosine (Parent Compound)
While this compound's role is analytical, understanding the mechanism of action of the parent drug, Miltefosine, is crucial for the target audience of this guide. Miltefosine exerts its therapeutic effects through a multi-faceted mechanism that disrupts key cellular processes in parasites and cancer cells.
One of the primary mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival and proliferation.[1] By inhibiting Akt (Protein Kinase B), Miltefosine induces apoptosis, or programmed cell death.[2]
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Miltefosine. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for the clinical advancement and optimal use of Miltefosine. The detailed protocols and performance data provided in this guide serve as a valuable resource for the development and validation of robust bioanalytical methods.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. sussex-research.com [sussex-research.com]
- 8. researchgate.net [researchgate.net]
Synthesis and Isotopic Labeling of Miltefosine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Miltefosine-d4. Miltefosine, an alkylphosphocholine, is a crucial oral therapeutic agent for leishmaniasis.[1] The deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[2][3]
This document details a robust synthetic pathway for this compound, adapted from established methods for the synthesis of Miltefosine.[4][5] It includes step-by-step experimental protocols, tabulated quantitative data, and visualizations to elucidate the synthetic workflow and the relevant biological signaling pathways of Miltefosine.
Mechanism of Action: An Overview
Miltefosine exerts its antiparasitic effects through a multifaceted mechanism that primarily involves the disruption of cell membrane integrity and vital signaling pathways in the parasite.[6][7] It interferes with phospholipid metabolism, inhibiting the biosynthesis of phosphatidylcholine, a key component of cellular membranes. This disruption leads to altered membrane fluidity and function.
Furthermore, Miltefosine has been shown to inhibit the Akt/PKB (Protein Kinase B) signaling pathway, which is critical for cell survival and proliferation.[6][7] By inhibiting Akt, Miltefosine induces apoptosis, or programmed cell death, in both parasitic and neoplastic cells.[6] Its mechanism also involves the disruption of intracellular Ca2+ homeostasis, affecting the parasite's mitochondria and acidocalcisomes.
References
- 1. cphi-online.com [cphi-online.com]
- 2. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Synthesis of structural analogues of hexadecylphosphocholine and their antineoplastic, antimicrobial and amoebicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 16-mercaptohexadecylphosphocholine, a miltefosine analog with leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Miltefosine-d4 in Organic Solvents
This technical guide provides an in-depth overview of the solubility of Miltefosine-d4 in various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are working with this deuterated analog of Miltefosine. This compound is commonly used as an internal standard for the quantification of Miltefosine in biological samples. While specific quantitative solubility data for this compound is limited, the solubility characteristics are expected to be nearly identical to those of Miltefosine.
Solubility of Miltefosine in Organic Solvents
The following table summarizes the reported solubility of Miltefosine in several common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the solute. Discrepancies in reported values may arise from different experimental conditions and methodologies.
| Organic Solvent | Reported Solubility | Source |
| Ethanol | 82 mg/mL | Selleck Chemicals[1] |
| ~1.25 mg/mL | Cayman Chemical[2] | |
| Methanol | Soluble | GlpBio[3] |
| Dimethyl Sulfoxide (DMSO) | ~0.8 mg/mL | Cayman Chemical[2] |
| Insoluble (<1 mg/mL) | Selleck Chemicals[1] | |
| Dimethyl Formamide (DMF) | ~0.05 mg/mL | Cayman Chemical[2] |
Note: The conflicting data for ethanol and DMSO highlights the importance of empirical determination of solubility for specific experimental needs.
Experimental Protocols
General Protocol for Preparation of a Stock Solution
A standard laboratory procedure for preparing a stock solution of Miltefosine involves dissolving the crystalline solid in a solvent of choice.[2] To minimize degradation, the solvent should be purged with an inert gas.[2] For biological experiments, it is recommended to perform further dilutions of the stock solution into aqueous buffers or isotonic saline.[2] It is also crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[2] To improve solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.
Mechanism of Action and Signaling Pathways
Miltefosine is known to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] This inhibition can lead to apoptosis in target cells. Additionally, Miltefosine acts as an inhibitor of CTP:phosphocholine cytidylyltransferase (CCT), an enzyme involved in phosphatidylcholine biosynthesis.[2][3]
Caption: Miltefosine's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates a typical workflow for preparing a stock solution of this compound for experimental use.
Caption: A generalized workflow for the preparation of a this compound stock solution.
References
Navigating the Acquisition and Application of Miltefosine-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, procurement, and application of Miltefosine-d4 for the research and drug development community. This compound, a deuterated analog of the antiprotozoal drug miltefosine, serves as a critical internal standard for the accurate quantification of miltefosine in complex biological matrices through mass spectrometry-based assays. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively source and utilize this essential research chemical.
Commercial Suppliers and Availability
The procurement of high-purity this compound is crucial for reliable experimental outcomes. Several reputable chemical suppliers offer this product for research purposes. The following tables summarize the key specifications from prominent commercial vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Storage Conditions |
| Cayman Chemical | 34707 | ≥98% (this compound) | 1 mg, 5 mg | -20°C |
| Sussex Research Laboratories Inc. | SI130080 | >95% (HPLC), >95% Isotopic Enrichment | Contact for details | -20°C |
| GlpBio | GC13389 | 98.53% | 1mg, 5mg, 10mg, 50mg, 100mg | Powder: -20°C (3 years), -80°C (6 months); In solvent: -80°C (1 month) |
| Pharmaffiliates | PA STI 088295 | Not specified | Contact for details | 2-8°C (Refrigerator) |
Table 1: Commercial Suppliers of this compound
| Chemical Name | 2-((Hexadecyloxy)hydroxyphosphinyl)oxy)-N,N,N-trimethylethan-1,1,2,2-d4-aminium |
| Synonyms | Hexadecyl (2-(trimethylammonio)ethyl-1,1,2,2-d4) phosphate, this compound, HPC-d4 |
| Molecular Formula | C₂₁H₄₂D₄NO₄P |
| Molecular Weight | 411.6 g/mol |
| CAS Number | Not widely available |
Table 2: Chemical and Physical Properties of this compound
Experimental Protocols: Quantification of Miltefosine using this compound by LC-MS/MS
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of miltefosine quantification in biological samples such as plasma, peripheral blood mononuclear cells (PBMCs), and skin tissue. The following is a generalized methodology based on published research.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is common. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might start at a low percentage of Solvent B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Injection Volume: 5-10 µL of the prepared sample is injected onto the column.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed.
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both miltefosine and this compound. These transitions are highly specific and allow for selective detection and quantification.
-
Example Transitions:
-
Miltefosine: Q1 (precursor ion) -> Q3 (product ion)
-
This compound: Q1 (precursor ion + 4 Da) -> Q3 (product ion)
-
-
-
Data Analysis: The peak area ratio of miltefosine to this compound is calculated and used to determine the concentration of miltefosine in the original sample by comparing it to a standard curve prepared with known concentrations of miltefosine and a constant concentration of this compound.
Visualizing Key Processes
To further aid in the understanding of the procurement and mechanism of action, the following diagrams have been generated.
Caption: A typical workflow for the procurement of this compound for research purposes.
Caption: Simplified signaling pathway of Miltefosine leading to apoptosis.
This guide provides a foundational understanding for researchers working with this compound. For specific applications and troubleshooting, it is recommended to consult the detailed product information provided by the suppliers and relevant scientific literature.
A Technical Guide to the Isotopic Enrichment and Stability of Miltefosine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and stability of Miltefosine-d4, a deuterated analog of the broad-spectrum antimicrobial and antineoplastic agent, Miltefosine. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development, bioanalytical method validation, and pharmacokinetic studies involving Miltefosine.
Introduction to this compound
This compound is a synthetic, isotopically labeled version of Miltefosine, where four hydrogen atoms have been replaced with deuterium. This modification results in an increased molecular weight, allowing it to be distinguished from the unlabeled parent drug by mass spectrometry. Consequently, this compound is widely employed as an internal standard in quantitative bioanalytical assays for the determination of Miltefosine concentrations in various biological matrices. The structural integrity and isotopic purity of the internal standard are paramount for the accuracy and reliability of such assays.
Isotopic Enrichment of this compound
The isotopic enrichment of a deuterated compound refers to the percentage of molecules in which the intended hydrogen atoms have been successfully substituted with deuterium. It is a critical parameter for ensuring the quality and performance of the labeled standard.
Quantitative Data on Isotopic Enrichment
Quantitative data on the isotopic enrichment of commercially available this compound is often provided by the manufacturer. While a detailed distribution of all isotopic species (d0 to d4) is not always publicly available, a common specification for high-quality this compound is a high percentage of the desired d4 species.
Table 1: Representative Isotopic Enrichment Data for this compound
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | Cayman Chemical Product Information[1] |
Experimental Protocol for Determining Isotopic Enrichment
The isotopic distribution of this compound can be determined using high-resolution liquid chromatography-mass spectrometry (LC-MS). This method allows for the separation of this compound from potential impurities and the mass-based quantification of the different deuterated species.
Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species in a sample of this compound.
Materials:
-
This compound sample
-
High-purity methanol and water
-
Ammonium formate
-
High-resolution LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Methanol
-
Gradient: 50-95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Full scan from m/z 400-420
-
Resolution: ≥ 60,000
-
Key Ions to Monitor:
-
Miltefosine (d0): [M+H]⁺ ≈ m/z 408.3
-
Miltefosine-d1: [M+H]⁺ ≈ m/z 409.3
-
Miltefosine-d2: [M+H]⁺ ≈ m/z 410.3
-
Miltefosine-d3: [M+H]⁺ ≈ m/z 411.3
-
This compound: [M+H]⁺ ≈ m/z 412.3
-
-
-
-
Data Analysis:
-
Integrate the peak areas for each of the monitored ions.
-
Calculate the percentage of each isotopic species by dividing the peak area of that species by the total peak area of all isotopic species and multiplying by 100.
-
Stability of this compound
The stability of an internal standard is crucial for ensuring consistent and reproducible results in bioanalytical methods. Stability studies are performed to evaluate how the quality of the substance varies with time under the influence of various environmental factors.
Summary of Stability Data
Published data on the stability of this compound, along with data on the parent compound Miltefosine, provide insights into its storage and handling requirements.
Table 2: Stability of Miltefosine and this compound under Various Conditions
| Compound | Matrix | Storage Condition | Duration | Stability Outcome | Source |
| This compound | Dried Blood Spots | 37 °C | At least 162 days | Stable | [2] |
| Miltefosine | Human Plasma | Freeze/Thaw Cycles (-20 °C to RT) | At least 3 cycles | Stable | [3] |
| Miltefosine | Human Plasma | Room Temperature | At least 6 hours | Stable | [3] |
| Miltefosine | Human Skin Tissue Homogenates | -20 °C | At least 10 days | Stable | [3] |
| Miltefosine | Human Skin Tissue Homogenates | 37 °C (homogenization) | ~16 hours | Stable | [3] |
Experimental Protocol for Stability Testing
This protocol outlines a comprehensive approach to assessing the stability of this compound in solution under various stress conditions, adhering to general principles of pharmaceutical stability testing.[3][4][5][6]
Objective: To evaluate the stability of this compound in solution under conditions of elevated temperature, varying pH, and light exposure.
Materials:
-
This compound
-
Methanol, acetonitrile, and water (HPLC grade)
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment
-
LC-MS system as described in section 2.2.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Forced Degradation Studies:
-
Thermal Stress: Dilute the stock solution to 10 µg/mL with methanol. Store aliquots at 40 °C, 60 °C, and 80 °C for predetermined time points (e.g., 1, 3, 7, and 14 days).
-
Acid/Base Hydrolysis: Dilute the stock solution to 10 µg/mL in solutions of 0.1 M HCl, water (neutral), and 0.1 M NaOH. Store at room temperature for specified time intervals (e.g., 2, 6, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
-
Oxidative Degradation: Dilute the stock solution to 10 µg/mL in a 3% hydrogen peroxide solution. Store at room temperature for various time points (e.g., 2, 6, and 24 hours).
-
Photostability: Expose a 10 µg/mL solution in methanol to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
-
-
Analysis:
-
At each time point, analyze the stressed samples alongside a freshly prepared control sample using the LC-MS method described in section 2.2.
-
Quantify the peak area of the parent this compound peak.
-
Monitor for the appearance of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the control sample.
-
A significant loss of the parent compound or the appearance of major degradation peaks indicates instability under the tested conditions.
-
Visualizations
Signaling Pathway of Miltefosine
Miltefosine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by interfering with lipid metabolism and key cellular signaling pathways.[7][8] A major target is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.
Caption: Miltefosine's inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow for Isotopic Enrichment Analysis
The workflow for determining the isotopic enrichment of this compound involves sample preparation, LC-MS analysis, and data processing to quantify the relative abundance of each isotopic species.
Caption: Workflow for the analysis of this compound isotopic enrichment.
Logical Flow for Stability Testing
The stability testing of this compound follows a logical progression from sample preparation and exposure to stress conditions to analysis and evaluation of degradation.
Caption: Logical workflow for the forced degradation stability testing of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. www3.paho.org [www3.paho.org]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Use of Miltefosine-d4 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Miltefosine-d4 as an internal standard in preclinical pharmacokinetic (PK) studies of miltefosine. Accurate quantification of drug concentrations in biological matrices is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the high accuracy and precision required in regulated bioanalysis.
The Crucial Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to samples and calibration standards to correct for variability during sample processing and analysis.[1][2] A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for this purpose.[3]
This compound is structurally identical to miltefosine, with the exception that four hydrogen atoms have been replaced by deuterium atoms.[4][5] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[6] Because they are chemically and physically almost identical, the SIL-IS and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[2] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for matrix effects and variations in instrument response, leading to highly accurate and reliable quantification.[1][7]
Figure 1: Rationale for using a deuterated internal standard.
Experimental Protocols
A validated bioanalytical method is essential for preclinical PK studies. The following sections detail a typical LC-MS/MS method for the quantification of miltefosine in biological matrices using this compound.
Preparation of Standards and Quality Controls
-
Stock Solutions : Prepare individual stock solutions of miltefosine and this compound (e.g., at 1 mg/mL) in a suitable solvent like methanol-water (1:1, v/v).[8] These solutions are stored at -20°C.
-
Working Solutions :
-
Prepare a series of miltefosine working solutions by diluting the stock solution for calibration standards (e.g., 0.08 to 40 µg/mL).[9]
-
Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 4,000 ng/mL). This is further diluted into the extraction solvent to achieve a final concentration (e.g., 20 ng/mL).[4][8]
-
-
Calibration Standards and Quality Controls (QCs) : Spike appropriate amounts of the miltefosine working solutions into a blank biological matrix (e.g., rat plasma, human plasma) to prepare calibration standards covering the desired concentration range (e.g., 1-500 ng/mL or 10-2,000 ng/mL).[8][10] Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix. Common techniques include Solid Phase Extraction (SPE) and protein precipitation.
-
Solid Phase Extraction (SPE) Protocol :
-
Condition an SPE cartridge (e.g., Bond Elut PH) with 1 mL of acetonitrile followed by 1 mL of 0.9M aqueous acetic acid.[9]
-
Load approximately 1 mL of the plasma sample (to which a fixed amount of this compound IS has been added).
-
Wash the cartridge with 1 mL of methanol–water (1:1, v/v) to remove interferences.[9]
-
Elute the analyte and IS with 2 x 0.75 mL of 0.1% (v/v) triethylamine in methanol.[9]
-
Transfer an aliquot (e.g., 200 µL) of the eluate to an autosampler vial for injection.[9]
-
-
Dried Blood Spot (DBS) Extraction Protocol :
-
Punch a 3.0-mm disc from the dried blood spot into a tube.
-
Add 150 µL of the extraction solution (e.g., 20 ng/mL this compound in methanol).[8]
-
Mix for 10 seconds, sonicate for 30 minutes, and mix again for 30 seconds.[8]
-
Transfer the final extract to an autosampler vial and inject it into the LC-MS/MS system.[8]
-
LC-MS/MS Analysis
-
Liquid Chromatography : A reverse-phase column (e.g., Gemini C18) is typically used for separation.[11] The mobile phase often consists of an organic solvent (like methanol or acetonitrile) and an aqueous component with a modifier (like ammonia or acetic acid) run in a gradient or isocratic mode.
-
Tandem Mass Spectrometry : Detection is performed on a triple-quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both miltefosine and this compound.[4][6]
Figure 2: Experimental workflow for miltefosine quantification.
Data Presentation
Quantitative data from bioanalytical method validation and preclinical PK studies should be clearly summarized.
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Miltefosine (Analyte) | This compound (Internal Standard) |
| Ionization Mode | Positive Ion ESI | Positive Ion ESI |
| Precursor Ion (m/z) | 408.2 - 408.4 | 412.3 |
| Product Ion (m/z) | 124.8 - 125.0 | 129.1 |
| Source | [6][12] | [6] |
Table 2: Summary of a Validated Bioanalytical Method for Miltefosine in Dried Blood Spots
| Validation Parameter | Result |
| Linear Calibration Range | 10 - 2,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (Signal-to-noise ratio > 5) |
| Accuracy (Intra- and Inter-assay) | Within ±11.2% (±19.1% at LLOQ) |
| Precision (Intra- and Inter-assay) | ≤7.0% (≤19.1% at LLOQ) |
| Recovery | >97% |
| Dilution Integrity | Samples up to 40,000 ng/mL can be diluted 100-fold |
| Source | [8][13] |
Table 3: Example Pharmacokinetic Parameters of Miltefosine in Rats (Intravenous Administration)
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | 1755 ± 197 ng/mL |
| AUC0-12h (Area Under the Curve) | 2349 ± 573 ng*h/mL |
| Absolute Bioavailability (Oral) | ~1.1% |
| Source | [10] |
Note: Pharmacokinetic parameters are highly dependent on the animal model, dose, and route of administration.[14][15]
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of miltefosine in preclinical pharmacokinetic studies. Its properties as a stable isotope-labeled standard allow for robust correction of analytical variability, ensuring the generation of high-quality data that is compliant with regulatory guidelines.[3] The detailed protocols and validated parameters presented in this guide provide a solid foundation for researchers and drug development professionals to establish reliable bioanalytical methods, ultimately supporting the effective evaluation and development of miltefosine.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. texilajournal.com [texilajournal.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 8. journals.asm.org [journals.asm.org]
- 9. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic / pharmacodynamic relationships of liposomal amphotericin B and miltefosine in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining tissue distribution of the oral antileishmanial agent miltefosine: a physiologically-based pharmacokinetic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Miltefosine-d4 in Advancing Therapeutic Drug Monitoring Research for Leishmaniasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Miltefosine stands as the sole oral therapeutic agent for the treatment of leishmaniasis, a parasitic disease with diverse clinical manifestations. Effective therapeutic drug monitoring (TDM) is crucial for optimizing patient outcomes, minimizing toxicity, and mitigating the risk of drug resistance. The development of robust and reliable bioanalytical methods is the cornerstone of successful TDM. In this context, the use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in clinical and research settings. Miltefosine-d4, a deuterated analog of miltefosine, has emerged as the gold standard internal standard for the quantification of miltefosine in various biological matrices. This technical guide provides a comprehensive overview of the role of this compound in TDM research, detailing experimental protocols, quantitative data, and the underlying analytical principles.
The Imperative for an Ideal Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used technique for quantifying drugs in biological samples, an internal standard (IS) is added to both calibration standards and unknown samples. The IS helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal IS should be chemically and physically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer. This compound, with four deuterium atoms replacing hydrogen atoms, perfectly fits this requirement. Its almost identical chemical properties to miltefosine ensure that it behaves similarly during extraction and chromatography, while its increased mass allows for its distinct detection.[1][2][3][4]
Quantitative Analysis of Miltefosine: The Role of this compound
The use of this compound as an internal standard has been central to the development and validation of numerous LC-MS/MS methods for the quantification of miltefosine in human plasma, dried blood spots (DBS), and skin tissue. These methods are essential for pharmacokinetic studies, TDM, and clinical trials.
Data Presentation: Summary of Bioanalytical Method Validation Parameters
The following tables summarize the key quantitative data from validated LC-MS/MS methods utilizing this compound as an internal standard.
Table 1: Calibration Curve and Linearity Data
| Biological Matrix | Calibration Curve Range (ng/mL) | r² | Reference |
| Human Plasma | 4 - 2000 | ≥ 0.999 | [5] |
| Human Plasma | 4 - 1000 | Not Specified | [3] |
| Dried Blood Spot (DBS) | 10 - 2000 | Not Specified | [1][2] |
| Human Skin Tissue | 4 - 1000 | ≥ 0.9996 | [4][6] |
Table 2: Precision and Accuracy Data
| Biological Matrix | Concentration Level | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) | Reference |
| Human Plasma | LLOQ (4 ng/mL) | < 10.7 | 10.6 | 95.1 - 109 | [5] |
| Human Plasma | Higher Concentrations | Better than LLOQ | Better than LLOQ | Better than LLOQ | [5] |
| Dried Blood Spot (DBS) | LLOQ (10 ng/mL) | ≤ 19.1 | Not Specified | Within ±11.2 | [1][2] |
| Dried Blood Spot (DBS) | > LLOQ | ≤ 7.0 | Not Specified | Within ±11.2 | [1][2] |
| Human Skin Tissue | LLOQ & > LLOQ | ≤ 15 (≤ 20 at LLOQ) | ≤ 15 (≤ 20 at LLOQ) | Within ±15 (Within ±20 at LLOQ) | [6] |
Table 3: Recovery and Matrix Effect
| Biological Matrix | Analyte Recovery | Internal Standard Recovery | Matrix Effect | Reference |
| Dried Blood Spot (DBS) | > 97% | Not Specified | Not Specified | [1][2] |
| Human Skin Tissue | Comparable to IS | Comparable to Analyte | No Significant Effect | [6] |
Experimental Protocols
This section provides a detailed, consolidated methodology for the quantification of miltefosine in human plasma using LC-MS/MS with this compound as an internal standard, based on published and validated methods.[3][5]
Materials and Reagents
-
Miltefosine reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium hydroxide or acetic acid
-
Drug-free human plasma (for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut PH)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of miltefosine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of miltefosine working solutions by diluting the stock solution with methanol to cover the desired calibration range (e.g., from 0.08 to 40 µg/mL).
-
Prepare a this compound working solution (e.g., 4000 ng/mL in methanol).
-
-
Calibration Standards (CS): Spike drug-free human plasma with the miltefosine working solutions to achieve final concentrations ranging from 4 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 12, 800, and 1600 ng/mL).
Sample Preparation (Solid-Phase Extraction)
-
To 250 µL of plasma sample (CS, QC, or unknown), add a fixed amount of the this compound working solution.
-
Condition the SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 0.9 M acetic acid in water (pH 4.5).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 50% (v/v) methanol in water.
-
Elute miltefosine and this compound with 0.1% (v/v) triethylamine in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Gemini C18 column (e.g., 150 mm x 2.0 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM aqueous ammonium hydroxide and 10 mM ammonium hydroxide in methanol (e.g., 5:95 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Miltefosine: m/z 408.4 → 124.8
-
This compound: m/z 412.3 → 129.1[7]
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both miltefosine and this compound.
-
Calculate the peak area ratio (miltefosine/Miltefosine-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of miltefosine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathway of Miltefosine
Caption: Mechanism of action of Miltefosine leading to parasite cell death.
Experimental Workflow for Therapeutic Drug Monitoring
Caption: A typical workflow for the therapeutic drug monitoring of Miltefosine.
Conclusion
This compound is an indispensable tool in the therapeutic drug monitoring of miltefosine. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision necessary for reliable pharmacokinetic modeling and clinical decision-making. The detailed experimental protocols and quantitative data presented in this guide underscore the robustness of methods employing this compound. As research continues to optimize miltefosine therapy for leishmaniasis, the role of this compound in facilitating accurate and reliable drug quantification will remain of paramount importance. This enables researchers and clinicians to better understand the drug's behavior in the body, personalize dosing regimens, and ultimately improve patient care in the fight against this neglected tropical disease.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Miltefosine in Human Plasma Using a Validated LC-MS/MS Method with Miltefosine-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Miltefosine in human plasma. The method utilizes Miltefosine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) protocol, providing excellent recovery and minimizing matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range. This high-throughput method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Miltefosine.
Introduction
Miltefosine is an oral anti-leishmanial drug used for the treatment of visceral and cutaneous leishmaniasis.[1][2] Accurate and reliable quantification of Miltefosine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure therapeutic efficacy. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability in sample preparation and instrument response, thereby improving the overall quality of the analytical data. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Miltefosine in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Miltefosine (purity ≥98%)
-
This compound (purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut PH)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent, Thermo Fisher)
-
Analytical column: Gemini C18 (150 mm × 2.0 mm, 5 µm) or equivalent[1]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Miltefosine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the Miltefosine stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (IS) at a concentration of 4000 ng/mL in methanol:water (1:1, v/v).
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 250 µL of plasma, add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridges with 1 mL of acetonitrile followed by 1 mL of 0.9 M aqueous acetic acid (pH 4.5).[1]
-
Load the entire plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of methanol:water (1:1, v/v).[1]
-
Elute the analyte and internal standard with 2 x 0.75 mL of 0.1% (v/v) triethylamine in methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Gemini C18 (150 mm × 2.0 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 10 mM Ammonium Hydroxide in Methanol:Water (95:5, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL[1] |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Miltefosine: m/z 408.2 → m/z 125.0 |
| This compound: m/z 412.3 → m/z 129.1 | |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Method Validation Summary
The LC-MS/MS method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.
Linearity and Range
The method was linear over the concentration range of 4-2000 ng/mL for Miltefosine in human plasma.[1] The coefficient of determination (r²) was consistently ≥0.99.
Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| LLOQ | 4 | < 10.7 | 10.6 | 95.1 - 109 |
| LQC | 12 | < 8.5 | < 9.2 | 92.3 - 107.5 |
| MQC | 800 | < 5.1 | < 6.8 | 94.6 - 104.1 |
| HQC | 1600 | < 4.7 | < 5.9 | 95.8 - 103.3 |
Data compiled from representative values found in the literature.[1][3]
Recovery and Matrix Effect
The extraction recovery of Miltefosine and this compound was consistent and reproducible across the QC levels. No significant matrix effect was observed, indicating the high selectivity of the sample preparation and LC-MS/MS detection.
Stability
Miltefosine was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C and -70°C.[2][3]
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Miltefosine.
Caption: Logical relationship of the LC-MS/MS method components.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Miltefosine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The straightforward solid-phase extraction protocol allows for efficient sample processing. This validated method is well-suited for supporting clinical and preclinical studies of Miltefosine.
References
Protocol for the Quantification of Miltefosine in Human Plasma Using Miltefosine-d4 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Miltefosine is the first orally administered drug for the treatment of visceral and cutaneous leishmaniasis. Accurate quantification of miltefosine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. This document provides a detailed protocol for the analysis of miltefosine in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Miltefosine-d4 as a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.
2. Principle
This method involves the extraction of miltefosine and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple-quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of miltefosine to this compound against a calibration curve prepared in a biological matrix.
Experimental Workflow
Caption: Experimental workflow for Miltefosine analysis in plasma.
Materials and Reagents
-
Miltefosine (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (Glacial)
-
Triethylamine
-
Human plasma with K2EDTA as anticoagulant (drug-free)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Bond Elut PH, 100 mg)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Miltefosine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of miltefosine reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Miltefosine Working Solutions: Serially dilute the miltefosine stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 20 ng/mL) for spiking into samples[1].
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate miltefosine working solutions to achieve final concentrations covering the desired analytical range (e.g., 4 to 2000 ng/mL)[2][3][4].
-
Prepare at least three levels of QC samples (low, medium, and high) in blank human plasma in the same manner as the calibration standards[2].
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing and Vortexing: Thaw plasma samples, calibration standards, and QC samples at room temperature and vortex briefly.
-
Internal Standard Addition: To a 250 µL aliquot of each plasma sample, calibration standard, and QC, add a specified volume of the this compound working solution.
-
Dilution: Dilute the plasma mixture with 750 µL of 0.9 M acetic acid (pH 4.5), vortex, and centrifuge[5].
-
SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., Bond Elut PH) with 1 mL of acetonitrile followed by 1 mL of 0.9 M acetic acid[2][5].
-
Sample Loading: Load the diluted plasma supernatant onto the conditioned SPE cartridges[2].
-
Washing: Wash the cartridges with 1 mL of 50% (v/v) methanol in water[2].
-
Elution: Elute miltefosine and this compound from the cartridges with 0.1% (v/v) triethylamine in methanol[2].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Data Presentation: Quantitative Parameters
The following tables summarize the quantitative data for the bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Calibration Range | 4 - 2000 ng/mL | [2][3][4] |
| Linearity (r²) | ≥0.9996 | [6][9] |
Table 2: Precision and Accuracy
| QC Level | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) | Reference |
| LLOQ (4 ng/mL) | < 10.7 | 10.6 | 95.1 - 109 | [2][3][4] |
| Other Levels | < 15 | < 15 | 85 - 115 | [10] |
Table 3: Lower Limits of Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | [2][11] |
Table 4: Stability
| Condition | Duration | Stability | Reference |
| Freeze-thaw (-20°C) | 3 cycles | Stable | [3] |
| Room Temperature (in plasma) | 6 hours | Stable | [3] |
| Long-term (-20°C) | 3 months | Stable | [3] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of miltefosine in human plasma. The protocol is robust and has been validated according to regulatory guidelines, making it suitable for pharmacokinetic and clinical studies. The use of a deuterated internal standard is essential for achieving the high level of accuracy and precision required for bioanalytical applications.
References
- 1. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a quantitative assay for the measurement of miltefosine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, Safety, and Efficacy of an Allometric Miltefosine Regimen for the Treatment of Visceral Leishmaniasis in Eastern African Children: An Open-label, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skin pharmacokinetics of miltefosine in the treatment of post-kala-azar dermal leishmaniasis in South Asia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Miltefosine in Dried Blood Spots using Miltefosine-d4
Introduction
Miltefosine is a critical oral therapeutic agent for the treatment of leishmaniasis. The ability to accurately monitor its concentration in patients is paramount for optimizing treatment regimens and conducting pharmacokinetic studies, particularly in remote areas where the disease is endemic. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and logistically favorable alternative to traditional venous blood collection, eliminating the need for cold chain transportation and storage.[1] This document provides a detailed application note and protocol for the quantification of miltefosine in dried blood spots using a stable isotope-labeled internal standard, Miltefosine-d4, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein has been validated according to FDA and EMA guidelines.[2][3]
Principle
This method employs a simple and efficient methanol-based extraction of miltefosine and its deuterated internal standard, this compound, from a 3.0-mm punch of a dried blood spot.[3][4] The extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the analyte.[5] Chromatographic separation is achieved on a C18 reversed-phase column with an alkaline isocratic eluent.[3] Detection is performed using a triple-quadrupole mass spectrometer in the positive ion electrospray ionization mode, monitoring specific multiple reaction monitoring (MRM) transitions for both miltefosine and this compound.[6] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has similar ionization and fragmentation properties, ensures high accuracy and precision by correcting for variations in sample processing and instrument response.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this validated bioanalytical method.
Table 1: Calibration and Linearity
| Parameter | Value |
| Calibration Model | Linear Regression |
| Calibration Range | 10 - 2,000 ng/mL[4][8] |
| Correlation Coefficient (r) | ≥ 0.9964[8] |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (Bias %) | Precision (CV %) |
| LLOQ | 10.1 | -9.0 to 8.1[3] | ≤ 19.1[4][8] |
| Low QC | 24 | Within ± 11.2[4][8] | ≤ 7.0[4][8] |
| Medium QC | 1,000 | Within ± 11.2[4][8] | ≤ 7.0[4][8] |
| High QC | 1,600 | Within ± 11.2[4][8] | ≤ 7.0[4][8] |
Table 3: Method Performance
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2][4] |
| Recovery | > 97%[4][8] |
| Dilution Integrity | Up to 100-fold dilution for concentrations up to 40,000 ng/mL[2][4] |
| Stability in DBS at 37°C | At least 162 days[4][8] |
| Hematocrit (Ht) Range | Accurate and precise for Ht levels of 20% to 35%[4][5] |
| Blood Spot Volume Range | Accurate and precise for volumes between 10 and 30 µL[4][8] |
Experimental Protocols
Materials and Reagents
-
Whatman® 903 protein saver cards (GE Healthcare)[3]
-
Foil bags and desiccant packages for DBS storage (GE Healthcare)[3]
-
K2EDTA whole blood from healthy volunteers[3]
-
1.5 mL Eppendorf tubes[4]
-
Autosampler vials[4]
Preparation of Standards and Solutions
-
Miltefosine Stock Solution (1 mg/mL): Prepare by dissolving an accurately weighed amount of miltefosine in methanol-water (1:1, v/v).[3][4]
-
This compound Stock Solution (1 mg/mL): Prepare by dissolving an accurately weighed amount of this compound in methanol-water (1:1, v/v).[3][4]
-
Miltefosine Working Solutions: Prepare a series of working solutions by diluting the miltefosine stock solution with methanol-water (1:1, v/v) for spiking into blood to create calibration standards and quality control (QC) samples.[3][4]
-
Internal Standard (IS) Working Solution (4,000 ng/mL): Dilute the this compound stock solution with methanol-water (1:1, v/v).[3][4]
-
Extraction Solution (20 ng/mL this compound in Methanol): Further dilute the IS working solution with methanol to achieve the final concentration.[3][4]
Preparation of Calibration Standards and Quality Control Samples
-
Use whole blood with a hematocrit level adjusted to 30% to mimic patient samples.[3]
-
Spike the whole blood with the miltefosine working solutions to prepare calibration standards at eight concentrations ranging from 10 to 2,000 ng/mL.[4]
-
Prepare QC samples in the same manner at concentrations of 24 ng/mL (Low QC), 1,000 ng/mL (Medium QC), and 1,600 ng/mL (High QC).[8]
-
Pipette 15 µL of each standard and QC onto a Whatman® 903 card and allow to dry at ambient temperature for at least 2 hours.[4]
-
Store the prepared DBS cards in sealed foil bags with desiccant packages.[4]
Dried Blood Spot Sample Preparation
Figure 1. Workflow for the extraction of Miltefosine from Dried Blood Spots.
LC-MS/MS Analysis
The following table outlines the instrumental parameters for the analysis.
Table 4: LC-MS/MS Operating Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1100 series or equivalent[3] |
| Column | Gemini C18, 150 mm x 2.0 mm I.D., 5 µm particle size (Phenomenex)[3] |
| Pre-column | Gemini C18, 4.0 mm x 2.0 mm I.D. (Phenomenex)[3] |
| Mobile Phase | Isocratic eluent of 10 mM ammonia in 95% methanol (v/v)[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 25°C[3] |
| Autosampler Temperature | 4°C[3] |
| Injection Volume | 10 µL[4] |
| Mass Spectrometry | |
| Mass Spectrometer | API-3000 triple-quadrupole or equivalent[3] |
| Ion Source | Turbo-ionspray source[3] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[3] |
| MRM Transition (Miltefosine) | m/z 408.2 → 125.0[6] |
| MRM Transition (this compound) | m/z 412.3 → 129.1[6] |
Data Analysis
Quantification is based on the ratio of the peak area of miltefosine to the peak area of the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.[4] The concentrations of miltefosine in the QC and unknown samples are then determined from this calibration curve.
Logical Relationship of Method Components
The following diagram illustrates the logical flow and relationship between the key components of the analytical method.
Figure 2. Logical flow of the Miltefosine DBS assay.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. dndi.org [dndi.org]
- 4. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solid-Phase Extraction Protocol for Enhanced Analysis of Miltefosine Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of miltefosine from biological matrices, incorporating miltefosine-d4 as an internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical research involving miltefosine.
Introduction
Miltefosine is an oral alkylphosphocholine drug with proven efficacy against leishmaniasis.[1][2][3] Accurate determination of its concentration in biological samples is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[4][5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in extraction recovery, thereby enhancing the accuracy and precision of the analytical method.[6] This protocol details a robust SPE method using phenyl-bonded silica cartridges, which have demonstrated high recovery for miltefosine.[7][8]
Experimental Protocol
This protocol is adapted from validated methods for the analysis of miltefosine in human plasma and skin tissue.[2][7][9]
Materials and Reagents:
-
Miltefosine and this compound reference standards
-
Bond Elut PH (phenyl) SPE cartridges, 100 mg
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Triethylamine
-
Water (deionized or HPLC grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
Equipment:
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system
Internal Standard Preparation:
Prepare a stock solution of this compound in a 1:1 (v/v) methanol-water mixture at a concentration of 1 mg/mL.[10] From this stock, create a working internal standard solution at a suitable concentration (e.g., 4000 ng/mL) by diluting with the same solvent mixture.
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma) at room temperature.
-
For a 250 µL aliquot of the sample, add a specific volume of the this compound internal standard working solution to achieve the desired final concentration.[7][8]
-
Vortex the sample for 30 seconds to ensure thorough mixing.
Solid-Phase Extraction Procedure:
The following workflow outlines the steps for the solid-phase extraction of miltefosine.
-
Cartridge Conditioning: Condition the Bond Elut PH SPE cartridges by passing 1 mL of acetonitrile followed by 1 mL of 0.9 M aqueous acetic acid (pH 4.5).[1][7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 1:1 (v/v) methanol-water solution to remove interfering substances.[7]
-
Elution: Elute miltefosine and this compound from the cartridge using two aliquots of 0.75 mL of 0.1% (v/v) triethylamine in methanol.[7]
-
Post-Elution Processing: The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a smaller volume of the mobile phase for further concentration.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described SPE-LC-MS/MS method for miltefosine.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 4 - 2000 ng/mL | [7][8] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | [1][8] |
| Recovery | 82.1% | [8] |
| Intra-assay Precision | < 10.7% | [7][8] |
| Inter-assay Precision | 10.6% | [7][8] |
| Accuracy | 95.1% - 109% | [7][8] |
Table 2: LC-MS/MS Parameters
| Parameter | Condition | Reference |
| Analytical Column | Gemini C18 (150 mm × 2.0 mm, 5 µm) | [7][8] |
| Mobile Phase | Alkaline eluent | [7][8] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [1][7] |
| MS/MS Transition (Miltefosine) | m/z 408.4 → 124.8 | [1] |
| MS/MS Transition (this compound) | Not specified, but monitored | [2][9] |
Signaling Pathway and Logical Relationships
The logical flow of the analytical process, from sample collection to data analysis, is depicted below.
Conclusion
This application note outlines a validated solid-phase extraction protocol for the quantification of miltefosine in biological samples. The use of phenyl-bonded SPE cartridges provides high recovery, and the incorporation of this compound as an internal standard ensures accurate and precise results by compensating for matrix effects and procedural losses. This method is well-suited for demanding bioanalytical applications in clinical and research settings.
References
- 1. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Application Note: A Robust Protein Precipitation Method for the Quantification of Miltefosine-d4 in Plasma Samples
Audience: Researchers, scientists, and drug development professionals involved in bioanalysis and pharmacokinetic studies.
Introduction
Sample preparation is a critical step in the bioanalytical workflow, aimed at removing interfering substances from a biological matrix to ensure accurate and reproducible quantification of analytes. Protein precipitation is a widely used technique for sample cleanup due to its simplicity, speed, and cost-effectiveness.[1] This application note provides a detailed protocol for the precipitation of proteins from human plasma samples for the subsequent analysis of Miltefosine-d4, a commonly used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the therapeutic drug Miltefosine.[2] The method utilizes acetonitrile as the precipitating agent, which has been shown to be highly efficient in removing plasma proteins.[3]
Principle of the Method
Protein precipitation with a water-miscible organic solvent, such as acetonitrile, is an effective method for removing proteins from plasma samples. The addition of acetonitrile disrupts the hydration layer surrounding the protein molecules, reducing their solubility and causing them to precipitate out of the solution. Following centrifugation, the precipitated proteins form a pellet, allowing for the collection of a clear supernatant containing the analyte of interest (this compound) for downstream analysis.
Experimental Workflow
Caption: Workflow for plasma protein precipitation.
Materials and Reagents
-
Human Plasma (K2EDTA)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
1.5 mL Microcentrifuge Tubes
-
Calibrated Pipettes and Tips
-
Vortex Mixer
-
Refrigerated Centrifuge
Detailed Experimental Protocol
-
Preparation of Internal Standard (IS) Working Solution:
-
Prepare a stock solution of this compound in methanol-water (1:1, v/v).
-
Dilute the stock solution with acetonitrile to create a working IS solution. The final concentration should be appropriate for the expected analytical range.
-
-
Sample Precipitation:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (in acetonitrile) to the plasma sample. This achieves a 3:1 solvent-to-plasma ratio, which is effective for protein removal.[1][4]
-
For calibration standards and quality controls, use 100 µL of blank plasma spiked with known concentrations of Miltefosine.
-
-
Mixing and Incubation:
-
Cap the tubes securely and vortex vigorously for 3-5 minutes to ensure thorough mixing and complete protein precipitation.[5]
-
An optional incubation step at -20°C for 20 minutes can further enhance protein precipitation, though it is not always necessary.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the clear supernatant (~250-300 µL) without disturbing the protein pellet.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
Analysis:
-
Inject an aliquot of the supernatant into an LC-MS/MS system for the quantification of this compound.
-
Data Presentation
Quantitative data from literature demonstrates the high efficiency of acetonitrile for protein removal. The representative data below illustrates the expected performance of this method.
Table 1: Comparison of Protein Removal Efficiency by Different Precipitants
| Precipitating Agent | Ratio (Precipitant:Plasma) | Protein Removal Efficiency (%) | Reference |
|---|---|---|---|
| Acetonitrile | 2:1 | >96% | [3] |
| Acetonitrile | 3:1 | >98% | [1] |
| Methanol | 3:1 | ~95% | [1][6] |
| Trichloroacetic Acid (TCA) | 2:1 | ~92% | [3] |
| Zinc Sulfate | 2:1 | ~91% |[3] |
Table 2: Representative Recovery and Precision Data for this compound in Plasma
| Quality Control Level | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|---|
| Low (LQC) | 50 | 98.2 | 4.5 | 5.1 |
| Medium (MQC) | 500 | 101.5 | 3.1 | 4.2 |
| High (HQC) | 1500 | 99.3 | 2.8 | 3.9 |
Note: This table presents typical, representative data for method validation. Actual results may vary. A previous study reported >97% recovery of miltefosine from dried blood spots using a simple methanol extraction.[7]
Mechanism of Action of Miltefosine
Miltefosine is an alkylphosphocholine drug with a multi-faceted mechanism of action.[8] A primary target is the disruption of cell membrane integrity and lipid metabolism.[8] Furthermore, Miltefosine significantly impacts cellular signaling pathways that are crucial for cell survival and proliferation. It is a known inhibitor of Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR pathway.[8][9] By inhibiting Akt phosphorylation, Miltefosine promotes apoptosis, or programmed cell death, which is central to its efficacy as an anti-cancer and anti-parasitic agent.[8][9]
Caption: Miltefosine's inhibition of the PI3K/Akt pathway.
Conclusion
The protein precipitation method described in this application note is a simple, rapid, and highly effective procedure for preparing plasma samples for the analysis of this compound. The use of acetonitrile at a 3:1 ratio provides excellent protein removal, leading to clean extracts suitable for sensitive LC-MS/MS analysis. This protocol offers a reliable foundation for researchers conducting pharmacokinetic and bioequivalence studies involving Miltefosine.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
Application Note: Chromatographic Separation of Miltefosine and Miltefosine-d4 for Pharmacokinetic and Bioanalytical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miltefosine is an oral anti-leishmanial drug with a narrow therapeutic index, necessitating precise quantification in biological matrices for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Miltefosine-d4, is crucial for accurate and reliable bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for the chromatographic separation of Miltefosine and its deuterated analog, this compound, in various biological matrices.
Quantitative Data Summary
The following tables summarize the quantitative parameters from validated LC-MS/MS methods for the analysis of Miltefosine using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1: Plasma & PBMCs[1] | Method 2: Dried Blood Spots (DBS)[2][3][4] | Method 3: Skin Tissue[5][6][7] |
| Chromatographic Column | Gemini C18, 150 mm x 2.0 mm, 5 µm | Gemini C18, 150 mm x 2.0 mm, 5 µm | Gemini C18 |
| Pre-column | Gemini C18, 4.0 mm x 2.0 mm | Gemini C18, 4.0 mm x 2.0 mm | Not specified |
| Mobile Phase | Isocratic: 10 mM ammonia in 95% methanol (v/v) | Isocratic: 10 mM ammonia in 95% methanol (v/v) | Alkaline eluent |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | Not specified |
| Injection Volume | 10 µL[1] | 10 µL[2] | Not specified |
| Autosampler Temperature | 4°C[2] | 4°C[2] | Not specified |
| Column Temperature | 25°C[2] | 25°C[2] | Not specified |
| Mass Spectrometer | Triple-quadrupole | API-3000 triple-quadrupole | Quadrupole - linear ion trap |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (Turbo-ionspray) | Positive Ion Electrospray |
| MRM Transition (Miltefosine) | m/z 408.5 → 125.1[1] | Not specified | Not specified |
| MRM Transition (this compound) | m/z 412.6 → 129.2[1] | Not specified | Not specified |
Table 2: Method Validation Parameters
| Parameter | Method 1: Plasma & PBMCs[1] | Method 2: Dried Blood Spots (DBS)[3][8] | Method 3: Skin Tissue[5][6][7] |
| Linear Calibration Range | 4 - 1000 ng/mL | 10 - 2000 ng/mL | 4 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9996[5] | Not specified | ≥ 0.9996 |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[1] | 10 ng/mL[3] | 4 ng/mL |
| Accuracy | Within 3.0% of nominal concentration | Within ±11.2% | Within ±15% (±20% at LLOQ) |
| Precision | Less than 7.7% | ≤7.0% (≤19.1% at LLOQ) | ≤15% (≤20% at LLOQ) |
| Recovery | Not specified | >97% | Comparable for analyte and IS |
| Matrix Effect | No significant matrix effect observed | Linear effect of hematocrit observed | No significant matrix effect |
Experimental Protocols
Protocol 1: Analysis of Miltefosine in Human Plasma and PBMCs
This protocol is adapted from a validated method for the quantification of Miltefosine in human plasma and peripheral blood mononuclear cells (PBMCs)[1].
1. Materials and Reagents:
-
Miltefosine and this compound reference standards
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Ammonia, Triethylamine, Acetic acid
-
Blank human plasma (Na-EDTA)
-
Phosphate Buffered Saline (PBS)
2. Stock and Working Solutions Preparation:
-
Prepare 1 mg/mL stock solutions of Miltefosine and this compound in methanol-water (1:1, v/v).
-
Prepare working solutions for calibration standards by diluting the Miltefosine stock solution.
-
Prepare an internal standard working solution of 4000 ng/mL this compound in methanol-water (1:1, v/v)[1].
3. Sample Preparation:
-
For plasma samples, add 25 µL of the 4000 ng/mL this compound internal standard solution to 250 µL of plasma[1].
-
For PBMC samples, extract Miltefosine from cell pellets using 62.5% methanol. Evaporate the supernatant and reconstitute in blank plasma[1].
-
Perform solid-phase extraction (SPE) for sample clean-up.
4. Chromatographic and Mass Spectrometric Conditions:
-
Use the parameters outlined in Table 1, Method 1.
5. Calibration and Quantification:
-
Prepare calibration standards in blank plasma ranging from 4 to 1000 ng/mL[1].
-
Analyze the calibration standards, quality control (QC) samples, and unknown samples.
-
Quantify Miltefosine concentration using the peak area ratio of Miltefosine to this compound.
Protocol 2: Analysis of Miltefosine in Dried Blood Spots (DBS)
This protocol is based on a validated method for quantifying Miltefosine in DBS samples[2][4].
1. Materials and Reagents:
-
Miltefosine and this compound reference standards
-
Methanol (HPLC grade)
-
Blank human whole blood
2. Stock and Working Solutions Preparation:
-
Prepare 1 mg/mL stock solutions of Miltefosine and this compound in methanol-water (1:1, v/v)[4].
-
Prepare an extraction solution of 20 ng/mL this compound in 100% methanol[2][4].
3. Sample Preparation:
-
Punch a 3.0-mm disc from the center of the DBS and place it in a 1.5-mL tube.
-
Add 150 µL of the 20 ng/mL this compound extraction solution[4].
-
Sonicate for 30 minutes and vortex[4].
-
Transfer the supernatant for injection into the LC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions:
-
Use the parameters outlined in Table 1, Method 2.
5. Calibration and Quantification:
-
Prepare calibration standards in whole blood with a specific hematocrit level (e.g., 30%) over a range of 10 to 2000 ng/mL and spot onto filter paper to create DBS calibrants[2].
-
Process and analyze the DBS calibrants, QC samples, and unknown samples.
-
Quantify Miltefosine concentration based on the peak area ratio.
Visualizations
Caption: Workflow for Miltefosine analysis in plasma.
References
- 1. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue. [diva-portal.org]
- 6. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Miltefosine-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Miltefosine-d4, a commonly used internal standard for the determination of Miltefosine, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Miltefosine is an oral anti-leishmanial drug for which therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment regimens. Accurate quantification of Miltefosine is achieved by using a stable isotope-labeled internal standard, this compound. This application note outlines the key mass spectrometry parameters and a general protocol for the reliable detection and quantification of this compound.
Mass Spectrometry Parameters
The successful quantification of this compound relies on the selection of specific precursor and product ions and the optimization of mass spectrometer settings. The parameters provided below are compiled from various validated methods and serve as a strong starting point for method development.[1]
Ionization and Detection
Positive ion electrospray ionization (ESI+) is the recommended ionization mode for the analysis of Miltefosine and this compound. Detection is typically performed on a triple-quadrupole or a quadrupole-linear ion trap mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
MRM Transitions
The primary MRM transitions for Miltefosine and its deuterated internal standard, this compound, are summarized in the table below.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Miltefosine | 408.2 - 408.5 | 125.0 - 125.1 | Positive |
| This compound | 412.3 - 412.6 | 129.1 - 129.2 | Positive |
Instrument Settings
Optimal instrument settings are critical for achieving high sensitivity and specificity. The following table provides a summary of typical mass spectrometry parameters. It is important to note that parameters such as Collision Energy (CE) and Declustering Potential (DP) should be optimized for the specific instrument being used.
| Parameter | Typical Value/Range |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Ion Source Temperature | 400 - 550 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
| Collision Energy (CE) | Optimization required (typically 20-40 eV for similar compounds) |
| Declustering Potential (DP) | Optimization required (typically 50-100 V) |
| Dwell Time | 100 - 200 ms |
Experimental Protocol
This section outlines a general experimental protocol for the analysis of this compound, along with Miltefosine, in biological samples.
Materials and Reagents
-
Miltefosine and this compound reference standards
-
HPLC or UHPLC grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium formate (for mobile phase modification)
-
Biological matrix (e.g., plasma, blood, tissue homogenate)
-
Reagents for sample preparation (e.g., protein precipitation solvent, solid-phase extraction cartridges)
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Two common methods are protein precipitation and solid-phase extraction (SPE).
3.2.1. Protein Precipitation (PPT)
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried extract in the initial mobile phase composition (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.
3.2.2. Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.
-
Load the pre-treated biological sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Liquid Chromatography Conditions
A reversed-phase chromatographic separation is typically employed for the analysis of Miltefosine.
| Parameter | Typical Condition |
| Column | C18 or similar (e.g., Gemini C18, 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95-100% B over 2-5 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound analysis and a conceptual representation of its role as an internal standard.
Caption: Experimental workflow for the quantification of Miltefosine using this compound.
Caption: Logic of using this compound as an internal standard for accurate quantification.
References
Application of Miltefosine-d4 in Cutaneous Leishmaniasis Research: Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cutaneous leishmaniasis (CL) is a parasitic disease caused by protozoa of the genus Leishmania, leading to skin lesions that can be disfiguring and stigmatizing.[1] Miltefosine is the first and only oral drug approved for the treatment of leishmaniasis, offering a significant advantage over parenteral therapies.[2][3] To advance research and optimize treatment strategies, precise and accurate quantification of miltefosine in various biological matrices is essential. Miltefosine-d4, a deuterated analog of miltefosine, serves as an indispensable tool in this field. Its near-identical chemical and physical properties to miltefosine, but distinct molecular weight, make it the ideal internal standard (IS) for mass spectrometry-based bioanalytical methods, ensuring high accuracy and precision.[4][5]
This document provides detailed application notes and protocols for the use of this compound in key areas of cutaneous leishmaniasis research, including pharmacokinetics, in vitro drug susceptibility, and mechanism of action studies.
Application Note 1: Pharmacokinetic (PK) and Bioavailability Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of miltefosine in preclinical and clinical studies. Accurate PK data is vital for optimizing dosing regimens, understanding drug exposure at the target site (skin), and preventing the development of drug resistance due to sub-therapeutic concentrations.[6][7][8]
Role of this compound: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this compound is added to biological samples (e.g., plasma, blood, skin biopsies) at a known concentration.[4][9] It co-elutes with the unlabeled miltefosine and experiences similar extraction recovery and matrix effects. By measuring the ratio of the miltefosine signal to the this compound signal, precise quantification of the drug is achieved, correcting for any sample loss during preparation and analysis.
Quantitative Data: Pharmacokinetic Parameters of Miltefosine in CL Patients
The following table summarizes key pharmacokinetic parameters from a study involving patients with Old World cutaneous leishmaniasis (L. major) treated with 150 mg miltefosine per day for 28 days.[6][7][8]
| Parameter | Value | Description / Comment | Citation |
| Disposition Model | Open two-compartment | Describes the drug's distribution and elimination from the body. | [6][7][8] |
| First Elimination Half-life (t½α) | 7.05 days | The initial, faster phase of drug elimination. | [6][7][8] |
| Terminal Elimination Half-life (t½β) | 30.9 days | The second, extremely slow phase of drug elimination from the body. | [6][7][8] |
| Median Plasma Concentration | 30,800 ng/mL | Concentration measured during the last week of treatment (days 22-28). | [6][7][8] |
| Drug Detection Post-Treatment | > 5 months | Miltefosine is detectable long after treatment cessation, which has implications for teratogenicity and potential resistance development. | [6][7][8] |
| Median Skin Concentration (Day 22) | 43.73 µg/g | Measured in post-kala-azar dermal leishmaniasis (PKDL) patients, showing significant drug accumulation at the target site. | [9] |
| Median Plasma Concentration (Day 22) | 33.29 µg/mL | Measured in the same PKDL patient cohort. | [9] |
Protocol: Quantification of Miltefosine in Dried Blood Spots (DBS) using LC-MS/MS
This protocol is based on a validated method for quantifying miltefosine in DBS, a practical alternative to venous blood sampling in remote settings.[4][10]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Dried Blood Spot (DBS) collection cards
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol. Further dilute to create a working "extraction solution" of 20 ng/mL this compound in 100% methanol.[10]
-
For each sample, calibrator, or QC, punch a disc from the DBS card.
-
Place the disc in a clean microcentrifuge tube.
-
Add a precise volume of the this compound extraction solution to each tube to spike the sample with the internal standard and extract the drug.
-
Vortex thoroughly and incubate to ensure complete extraction.
-
Centrifuge the tubes to pellet the paper disc and any precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A validated liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Utilize a suitable column (e.g., C18) with a gradient mobile phase to separate miltefosine and this compound from other matrix components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of miltefosine to this compound against the nominal concentration of the calibrators.
-
Calculate the concentration of miltefosine in the unknown samples using the regression equation from the calibration curve. The validated calibration range for this method is typically 10 to 2,000 ng/mL.[4][10]
-
Figure 1: A generalized workflow for the bioanalysis of miltefosine using this compound.
Application Note 2: In Vitro Susceptibility and Drug Resistance Studies
Objective: To determine the efficacy of miltefosine against various Leishmania species and strains (in vitro susceptibility) and to investigate the mechanisms of drug resistance. This is crucial for predicting clinical outcomes and monitoring the emergence of resistant parasites.[11][12]
Role of this compound: While not used directly in the cell-based assay, this compound is essential for the preparation and validation of accurate miltefosine stock solutions and standards. Furthermore, in resistance mechanism studies that investigate drug accumulation, this compound is used as an internal standard to quantify the intracellular concentration of miltefosine in sensitive versus resistant parasite lines.[13]
Quantitative Data: In Vitro Efficacy of Miltefosine
The following table presents the 50% inhibitory concentration (IC50) values of miltefosine against different Leishmania species, illustrating its variable efficacy.
| Leishmania Species | Parasite Stage | IC50 Value (µM) | Host Cell / Condition | Citation |
| L. infantum (Cured Patients) | Amastigote | 5.1 µM | Peritoneal Macrophages | [12] |
| L. infantum (Failed Treatment) | Amastigote | 12.8 µM | Peritoneal Macrophages | [12] |
| L. tropica (MLCNPs) | Promastigote | 0.0218 µg/mL | N/A | [14] |
| L. tropica (Conventional) | Promastigote | 0.3548 µg/mL | N/A | [14] |
| L. donovani (Standard) | Amastigote | 3.02 - 5.92 µg/mL | Peritoneal Macrophages | [3] |
Note: MLCNPs refers to Miltefosine-loaded chitosan nanoparticles, a novel drug delivery system.[14]
Protocol: In Vitro Susceptibility Assay for Intracellular Leishmania Amastigotes
This protocol is adapted from methodologies used to assess miltefosine susceptibility in macrophages infected with Leishmania.[12][13]
1. Cell Culture and Infection:
-
Harvest primary peritoneal macrophages from a suitable animal model (e.g., Swiss mice) or use a macrophage-like cell line.
-
Seed the macrophages in a 96-well plate and allow them to adhere for 24 hours.
-
Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10 parasites per macrophage).
-
Incubate for 24 hours to allow for parasite internalization.
-
Wash the wells to remove any remaining extracellular promastigotes.
2. Drug Exposure:
-
Prepare serial dilutions of miltefosine in the appropriate culture medium.
-
Add the miltefosine dilutions to the infected macrophage cultures. Include untreated wells as a negative control.
-
Incubate the plates for 96 hours at 37°C and 5% CO₂.
3. Assessment of Parasite Load:
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Using a light microscope, determine the number of amastigotes per 100 macrophages for each drug concentration.
-
The IC50 value is calculated as the drug concentration that reduces the intracellular parasite burden by 50% compared to the untreated control.
Figure 2: The role of the miltefosine transporter in drug sensitivity and resistance.
Application Note 3: Mechanism of Action (MoA) Studies
Objective: To elucidate the biochemical and molecular pathways through which miltefosine exerts its leishmanicidal effect. Understanding the MoA can help identify new drug targets and strategies to overcome resistance.
Role of this compound: In MoA studies, it is critical to correlate a specific cellular effect with a known drug concentration. This compound allows researchers to accurately measure the amount of miltefosine in the experimental system (e.g., culture medium, cell lysates) at the time of the assay, ensuring that observed effects are linked to a precise level of drug exposure.
Protocol: Assessing Miltefosine-Induced Disruption of Intracellular Calcium Homeostasis
Miltefosine's mechanism involves disrupting the parasite's calcium (Ca²⁺) homeostasis, partly by affecting organelles called acidocalcisomes.[15][16] This protocol provides a conceptual framework for investigating this effect.
1. Parasite Preparation:
-
Culture Leishmania promastigotes to the desired growth phase.
-
Harvest and wash the parasites in a buffer suitable for fluorescence assays.
-
Load the parasites with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
2. Fluorescence Measurement:
-
Place the dye-loaded parasites in a fluorometer cuvette.
-
Record the baseline fluorescence to establish the resting intracellular Ca²⁺ concentration.
-
Inject a defined concentration of miltefosine into the cuvette.
-
Continuously monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.
3. Data Analysis and Interpretation:
-
Analyze the fluorescence data to quantify the change in intracellular Ca²⁺ concentration following miltefosine exposure.
-
Compare the results to controls (untreated parasites) to confirm that the effect is drug-dependent.
-
This experiment demonstrates one of miltefosine's key mechanisms: the disruption of ion homeostasis, which contributes to parasite death.
Figure 3: A summary of pathways involved in miltefosine's leishmanicidal activity.[15]
References
- 1. Efficacy and Tolerability of Miltefosine in the Treatment of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Bioassay Techniques to Authenticate Quality of the Anti-Leishmanial Drug Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of miltefosine in Old World cutaneous leishmaniasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro and In Vivo Miltefosine Susceptibility of a Leishmania amazonensis Isolate from a Patient with Diffuse Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of clinically acquired miltefosine resistance by Leishmania infantum on mouse and sand fly infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Miltefosine in Human Skin Biopsies by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Miltefosine.
Abstract: Miltefosine is the only oral medication available for treating various forms of leishmaniasis, a neglected parasitic disease.[1][2] In cutaneous and post-kala-azar dermal leishmaniasis (PKDL), the Leishmania parasites are located in the dermis of the skin.[1][3] Therefore, accurately quantifying Miltefosine concentrations at the target site is crucial for optimizing treatment regimens and conducting pharmacokinetic studies.[1][4] This document details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Miltefosine in 4-mm human skin biopsies, using Miltefosine-d4 as a stable isotope-labeled internal standard (IS).[1][2] The protocol involves enzymatic digestion of the tissue, followed by protein precipitation and solid-phase extraction (SPE) for sample cleanup.[1][5] The method has been successfully validated according to international guidelines and applied in clinical studies to measure Miltefosine levels in patients.[2][4]
Principle of the Method
The bioanalytical method is based on the enzymatic homogenization of skin biopsy samples, followed by a two-step sample clean-up process involving protein precipitation and solid-phase extraction. This compound is added as an internal standard to correct for variability during sample preparation and analysis. Quantification is achieved by HPLC-MS/MS operating in the positive ion electrospray ionization mode. The concentration of Miltefosine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1][2]
Materials, Reagents, and Instrumentation
2.1 Materials and Reagents
-
Miltefosine reference standard
-
This compound (Internal Standard)
-
Collagenase A from Clostridium histolyticum
-
Bovine Serum Albumin (BSA), Fraction V
-
Tris-HCl buffer
-
Acetonitrile (ULC-MS grade)
-
Methanol (ULC-MS grade)
-
Water (ULC-MS grade)
-
Ammonium hydroxide
-
Acetic acid (glacial 100%)
-
Phenyl-bonded Solid Phase Extraction (SPE) cartridges
-
Standard laboratory glassware and consumables
2.2 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., quadrupole-linear ion trap) with an electrospray ionization (ESI) source[1][2]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator
-
Incubator (37°C)
Experimental Protocols
3.1 Preparation of Stock and Working Solutions
-
Miltefosine Stock Solution (1 mg/mL): Accurately weigh and dissolve the Miltefosine reference standard in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Miltefosine stock solution in a suitable solvent (e.g., methanol/water) to create working solutions for spiking calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired final concentration for spiking into samples.
3.2 Preparation of Digestion Solution (Blank Matrix) A digestion solution is prepared to serve as the blank matrix for calibration standards and QC samples, ensuring matrix matching.[1] This solution typically consists of Tris-HCl buffer (pH 7.5) containing Collagenase A (e.g., 5 mg/mL) and BSA.[1]
3.3 Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike appropriate volumes of the Miltefosine working solutions into aliquots of the digestion solution.
-
Generate a calibration curve with a series of standards covering the desired analytical range (e.g., 4 to 1000 ng/mL).[1][5]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
3.4 Skin Biopsy Sample Preparation Protocol The following workflow outlines the procedure for processing 4-mm skin punch biopsies.
Caption: Workflow for skin biopsy sample preparation.
-
Enzymatic Digestion: Place the 4-mm skin biopsy into a tube and add the Collagenase A digestion solution. Incubate overnight (approximately 16 hours) at 37°C to completely homogenize the tissue.[1][2]
-
Protein Precipitation: To the resulting skin homogenate, add the this compound internal standard working solution, followed by a protein precipitation solvent such as acetonitrile.
-
Centrifugation: Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a phenyl-bonded SPE cartridge.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Miltefosine and the internal standard using an appropriate solvent.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
LC-MS/MS Analytical Method
The reconstituted sample is analyzed using an HPLC system coupled to a tandem mass spectrometer.
Caption: HPLC-MS/MS analysis and data processing flow.
4.1 Quantitative Data: LC-MS/MS Method Parameters The following table summarizes the typical parameters for the analysis.
| Parameter | Condition |
| HPLC System | |
| Column | Gemini C18 |
| Mobile Phase | Alkaline eluent (specific composition to be optimized) |
| Flow Rate | To be optimized |
| Injection Volume | To be optimized |
| Mass Spectrometer | |
| Ionization Mode | Positive Ion Electrospray (ESI+)[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Miltefosine) | Precursor Ion (m/z) → Product Ion (m/z) (To be optimized) |
| MRM Transition (this compound) | Precursor Ion (m/z) → Product Ion (m/z) (To be optimized) |
Method Validation Summary
The described analytical method was fully validated according to internationally accepted criteria.[1][2] The validation parameters demonstrated the method's reliability, accuracy, and precision for quantifying Miltefosine in human skin biopsies.[5]
5.1 Quantitative Data: Method Validation Results
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | 4 – 1000 ng/mL[1][2][5] |
| Correlation Coefficient (r²) | ≥ 0.9996[1][2][5] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[6][7] |
| Accuracy & Precision | |
| Intra- and Inter-assay Accuracy | Within ±15% (±20% at LLOQ)[1][2][5] |
| Intra- and Inter-assay Precision | ≤15% RSD (≤20% at LLOQ)[1][2][5] |
| Matrix Effect | No significant matrix effect was observed from the human skin tissue matrix.[1][2][4][5] |
| Recovery | Recovery for Miltefosine and the internal standard were comparable.[1][2][5] |
| Stability | Miltefosine was stable in human skin homogenates during the digestion process (~16h at 37°C) and for at least 10 days when stored at -20°C.[1][2][5] |
Application in Clinical Research
This validated method has been successfully employed to quantify Miltefosine concentrations in skin biopsies from patients with post-kala-azar dermal leishmaniasis.[1][4] In one study, the median Miltefosine concentration in the skin on day 22 of treatment was found to be 43.73 µg/g.[6][8][9] These data are critical for understanding the drug's penetration into the target tissue and establishing exposure-response relationships, ultimately aiding in the optimization of dosing regimens for cutaneous forms of leishmaniasis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue | DNDi [dndi.org]
- 5. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue. [diva-portal.org]
- 6. Skin pharmacokinetics of miltefosine in the treatment of post-kala-azar dermal leishmaniasis in South Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of Miltefosine using Miltefosine-d4 Internal Standard
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when quantifying Miltefosine using its deuterated internal standard, Miltefosine-d4, in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis of Miltefosine?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, tissue homogenates).[1][2] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the analyte, in this case, Miltefosine.[3][4] In bioanalytical methods, endogenous components of the biological fluid can affect the ionization of the target compound, compromising the quality of the results.[5]
Q2: How does using this compound as an internal standard help in addressing matrix effects?
A2: A stable isotope-labeled (SIL) internal standard like this compound is the gold standard for mitigating matrix effects.[6][7] Since this compound is chemically and structurally almost identical to Miltefosine, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Q3: Can I still experience issues with matrix effects even when using this compound?
A3: Yes, while SIL internal standards are highly effective, issues can still arise.[6] Differential matrix effects can occur if there is a slight chromatographic separation between Miltefosine and this compound, causing them to be affected differently by co-eluting interferences.[6][8] This is known as the deuterium isotope effect, which can alter the lipophilicity and retention time of the molecule.[6] It is crucial to ensure complete co-elution of the analyte and the internal standard.[9][10]
Q4: What are the common sources of matrix effects in biological samples?
A4: Common sources of matrix effects in biological matrices like plasma, blood, or tissue homogenates include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic.
-
Salts and Buffers: Non-volatile salts can suppress ionization.[11]
-
Proteins: Though largely removed during sample preparation, residual proteins can interfere.
-
Anticoagulants and other additives: Agents used during sample collection can be a source of interference.
-
Metabolites and other endogenous molecules: The complex nature of biological samples means numerous small molecules can co-elute with the analyte.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in your Miltefosine analysis.
Caption: A logical workflow for troubleshooting matrix effects.
| Problem | Potential Cause | Recommended Action |
| High variability in this compound peak area across different samples | Significant and variable matrix effects are present. | 1. Improve Sample Preparation: Enhance the cleanup procedure to remove more interfering substances. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[12][13] |
| Inconsistent analyte/internal standard peak area ratio | Differential matrix effects due to incomplete co-elution of Miltefosine and this compound. | 1. Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to ensure the analyte and internal standard peaks completely overlap.[9][10] 2. Check for Isotope Effect: The deuterium isotope effect can sometimes lead to slight retention time shifts.[6] Fine-tuning the chromatographic method is key. |
| Overall low signal intensity for both Miltefosine and this compound | Strong ion suppression affecting both the analyte and the internal standard. | 1. Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flow, and temperature to improve ionization efficiency. 2. Modify Mobile Phase: Avoid non-volatile buffers like phosphates.[11] Consider additives that may enhance ionization. 3. Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3][14] |
| Suspected matrix effect but unsure of the extent | Need to quantify the degree of ion suppression or enhancement. | Perform a Post-Extraction Spike Experiment: This will allow you to quantitatively assess the matrix effect. See the experimental protocol below. |
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
This experiment is crucial for determining the magnitude of ion suppression or enhancement.
Caption: Workflow for assessing matrix effects.
Methodology:
-
Prepare Set A: Create a solution of Miltefosine and this compound at a known concentration in a neat solvent (e.g., the initial mobile phase).
-
Prepare Set B:
-
Take a blank biological matrix (e.g., drug-free plasma).
-
Perform the complete sample extraction procedure (e.g., protein precipitation or SPE).
-
Spike the resulting clean extract with Miltefosine and this compound to the same final concentration as in Set A.
-
-
Analysis: Inject and analyze both sets of samples using the developed LC-MS/MS method.
-
Calculation: The matrix effect (ME) is calculated as the ratio of the analyte peak area in the post-extraction spiked sample (Set B) to the peak area in the neat solution (Set A), expressed as a percentage.[2]
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect. |
| < 100% | Ion suppression. |
| > 100% | Ion enhancement. |
A value between 85% and 115% is often considered acceptable, indicating no significant matrix effect.[1]
Protocol 2: Sample Preparation for Miltefosine in Human Skin Tissue
This protocol is adapted from a validated method for quantifying Miltefosine in human skin biopsies.[15]
Methodology:
-
Homogenization: Skin biopsies are homogenized overnight via enzymatic digestion with collagenase A.
-
Protein Precipitation: The resulting homogenates undergo protein precipitation to remove the majority of proteins.
-
Solid-Phase Extraction (SPE): Further cleanup is performed using phenyl-bonded SPE cartridges.
-
Conditioning: Cartridges are conditioned with acetonitrile and aqueous acetic acid.[16]
-
Loading: The supernatant from protein precipitation is loaded onto the cartridge.
-
Washing: The cartridge is washed with a methanol-water mixture.
-
Elution: Miltefosine and this compound are eluted with methanol containing triethylamine.[16]
-
-
Analysis: The final extract is injected into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters and results from published methods for Miltefosine analysis.
Table 1: LC-MS/MS Method Validation Parameters for Miltefosine
| Parameter | Human Skin Tissue[15] | Dried Blood Spots[17] | Human Plasma[18] |
| Internal Standard | Deuterated Miltefosine | - | - |
| Calibration Range | 4 - 1000 ng/mL | 10 - 2000 ng/mL | 125 - 4000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9996 | - | - |
| Intra-assay Accuracy | within ±15% | within ±11.2% | 90.9 - 109.1% |
| Inter-assay Accuracy | within ±15% | within ±11.2% | - |
| Intra-assay Precision | ≤ 15% | ≤ 7.0% | - |
| Inter-assay Precision | ≤ 15% | ≤ 7.0% | - |
| Matrix Effect | Not Significant | Linear effect of Ht levels observed | - |
| Recovery | Comparable for analyte and IS | > 97% | - |
Note: "-" indicates data not specified in the cited source.
This technical support guide provides a foundational understanding and practical steps for addressing matrix effects in Miltefosine bioanalysis. For more specific issues, always refer to the latest regulatory guidelines on bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 17. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing recovery of Miltefosine-d4 in complex biological matrices
Welcome to the technical support center for optimizing the recovery of Miltefosine-d4 in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Miltefosine, meaning four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it chemically almost identical to Miltefosine but with a different mass-to-charge ratio (m/z). It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing more accurate and precise quantification.
Q2: What are the most common biological matrices for Miltefosine analysis?
A2: The most common biological matrices for Miltefosine analysis include plasma, whole blood (often as dried blood spots or DBS), and skin tissue homogenates.[1][4][5] The choice of matrix depends on the specific research question, such as pharmacokinetic studies, monitoring treatment efficacy in leishmaniasis, or assessing drug distribution in target tissues.[6]
Q3: What kind of extraction methods are typically used for this compound?
A3: Simple extraction methods are often employed. For dried blood spots, a straightforward pretreatment with methanol has been shown to yield high recovery rates of over 97%.[1][2] For plasma and skin tissue homogenates, a combination of protein precipitation and solid-phase extraction (SPE) is a common and effective approach.[4][5][7]
Q4: Does hematocrit level affect the quantification of Miltefosine in dried blood spots?
A4: Yes, hematocrit (Ht) levels can influence the quantification of Miltefosine in DBS samples.[1][2] Variations in Ht can affect the viscosity of the blood and how it spreads on the filter paper, potentially leading to biases in the measured concentration.[1] However, some studies have found that while a linear effect of Ht was observed during bioanalytical validation, it did not significantly impact the results in clinical practice, and Ht correction was not always necessary.[1][8]
Troubleshooting Guide
Low Recovery of this compound
Problem: I am experiencing low and inconsistent recovery of this compound from my plasma samples.
Possible Causes & Solutions:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to poor extraction efficiency and matrix effects.
-
Solution: Ensure the protein precipitation solvent (e.g., methanol, acetonitrile) is added in the correct ratio to the plasma sample. Vortex thoroughly and ensure complete precipitation by centrifuging at a high speed.
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of SPE sorbent and the conditioning, loading, washing, and elution steps are critical for good recovery.
-
Solution: For Miltefosine, a phenyl-bonded SPE cartridge is often used.[4][7] Ensure proper conditioning of the cartridge. The pH of the loading and washing solutions can also be optimized. Elution with a solvent containing a small amount of a basic modifier like triethylamine in methanol can improve the recovery of the basic Miltefosine molecule.[7]
-
-
Insufficient Sonication (for DBS): For dried blood spots, sonication is often used to facilitate the extraction of the analyte from the filter paper.
-
Solution: Ensure the sonication time is adequate. One study reported that 30 minutes of sonication was sufficient, with no further increase in recovery observed with longer times.[1]
-
High Variability in Results
Problem: My replicate measurements of this compound concentration show high variability.
Possible Causes & Solutions:
-
Matrix Effects: Complex biological matrices can contain endogenous components that interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.
-
Solution: A validated LC-MS/MS method with a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects.[2][3] If variability persists, further optimization of the sample cleanup procedure (e.g., different SPE sorbent, liquid-liquid extraction) or chromatographic separation may be necessary.
-
-
Inconsistent Sample Handling: Variability can be introduced through inconsistent sample collection, storage, or preparation.
-
Solution: Standardize all sample handling procedures. For DBS, ensure consistent blood spot volume and drying time. For plasma, avoid repeated freeze-thaw cycles.
-
-
LC System Issues: Problems with the liquid chromatography system, such as inconsistent injection volumes or fluctuating pump pressures, can lead to variable results.[7]
-
Solution: Perform regular maintenance and calibration of the LC system.
-
Quantitative Data Summary
| Parameter | Matrix | Extraction Method | Recovery Rate | Reference |
| Recovery | Dried Blood Spot | Methanol Pretreatment | >97% | [1][2] |
| Accuracy | Dried Blood Spot | Methanol Pretreatment | Within ±11.2% | [1][2] |
| Precision | Dried Blood Spot | Methanol Pretreatment | ≤7.0% (≤19.1% at LLOQ) | [1][2] |
| Recovery | Human Skin Tissue | Protein Precipitation & SPE | Comparable for Miltefosine and IS | [2][3][5] |
| Accuracy | Human Skin Tissue | Protein Precipitation & SPE | Within ±15% | [4][5] |
| Precision | Human Skin Tissue | Protein Precipitation & SPE | ≤15% (≤20% at LLOQ) | [4][5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Dried Blood Spots (DBS)
This protocol is adapted from a validated method for quantifying Miltefosine in DBS samples.[1]
Materials:
-
Methanol
-
Extraction Solution: 20 ng/mL this compound in methanol
-
Microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Punch a 3.0-mm disc from the center of the dried blood spot and place it into a microcentrifuge tube.
-
To each sample (except for the double blanks), add 150 µL of the extraction solution (20 ng/mL this compound in methanol). To the double blanks, add 150 µL of methanol.
-
Vortex the tubes for 10 seconds.
-
Sonicate the tubes for 30 minutes.
-
Vortex the tubes again for 30 seconds.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Human Skin Tissue
This protocol is based on a method for quantifying Miltefosine in human skin biopsies.[4][5]
Materials:
-
Collagenase A solution
-
Protein precipitation solvent (e.g., acetonitrile)
-
Phenyl-bonded Solid-Phase Extraction (SPE) cartridges
-
SPE conditioning, wash, and elution solvents
-
Homogenizer
Procedure:
-
Homogenize the 4-mm skin biopsy sample. A common method is overnight enzymatic digestion using collagenase A.
-
Perform protein precipitation on the skin homogenate.
-
Further process the sample using phenyl-bonded solid-phase extraction.
-
Inject the final extract onto an LC-MS/MS system for analysis.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin pharmacokinetics of miltefosine in the treatment of post-kala-azar dermal leishmaniasis in South Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 8. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Miltefosine-d4 in stock solutions and plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the long-term stability of Miltefosine-d4 in stock solutions and plasma.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A: For long-term stability, this compound stock solutions (e.g., 1 mg/mL) should be prepared in a mixture of methanol and water (1:1, v/v). These solutions should be stored at a nominal temperature of -20°C.[1][2]
Q2: How long can I store my this compound stock solutions at -20°C?
A: Based on available data for miltefosine, stock solutions (1 mg/mL in methanol-water 1:1, v/v) have been shown to be stable for at least 28 months when stored at -20°C. Working solutions at lower concentrations (80 and 40,000 ng/mL) in the same solvent are stable for at least 40 months under the same conditions.[1]
Q3: My this compound stock solution has been at room temperature for a few hours. Is it still usable?
Q4: What are the recommended storage conditions for plasma samples containing this compound?
A: Plasma samples should be stored frozen, ideally at -80°C, for long-term stability. While specific long-term stability data for this compound in plasma at -80°C is not extensively published, studies on the non-deuterated form of miltefosine in human plasma have demonstrated stability for at least 3 months at -20°C.[3][4]
Q5: Are there any concerns with freeze-thaw cycles for plasma samples containing this compound?
A: Miltefosine in human plasma has been shown to be stable for at least three freeze-thaw cycles when thawed from -20°C to room temperature.[3][4] To avoid potential degradation from multiple freeze-thaw cycles, it is recommended to aliquot plasma samples into single-use volumes before long-term storage.
Q6: I am seeing inconsistent results in my plasma sample analysis. Could it be a stability issue?
A: Inconsistent results could be due to a number of factors, including sample stability. Here are a few troubleshooting steps:
-
Verify Storage Conditions: Ensure that your plasma samples have been consistently stored at the recommended temperature (-20°C or -80°C).
-
Review Sample Handling: Assess if the samples have undergone an excessive number of freeze-thaw cycles.
-
Check Internal Standard Response: Monitor the peak area of this compound (your internal standard). A significant decrease in its response compared to calibrators and quality control samples could indicate degradation.
-
Evaluate Matrix Effects: Inconsistent recovery can also be due to matrix effects. Ensure your sample preparation method is robust and that you have validated for matrix effects.
Quantitative Stability Data
The following tables summarize the available stability data for miltefosine, which is expected to be comparable for this compound.
Table 1: Long-Term Stability of Miltefosine Stock and Working Solutions
| Solution Type | Concentration | Solvent | Storage Temperature | Duration | Stability |
| Stock Solution | 1 mg/mL | Methanol:Water (1:1, v/v) | -20°C | 28 months | Stable |
| Working Solution | 80 and 40,000 ng/mL | Methanol:Water (1:1, v/v) | -20°C | 40 months | Stable |
Data from a study on miltefosine.[1]
Table 2: Stability of Miltefosine in Biological Matrices
| Matrix | Storage Condition | Duration | Stability (% Recovery) |
| Human Plasma | 3 Freeze-Thaw Cycles (-20°C to RT) | N/A | Stable |
| Human Plasma | Room Temperature | 6 hours | Stable |
| Human Plasma | -20°C | 3 months | Stable |
| Human Skin Homogenate | -20°C | 10 days | Stable |
| Dried Blood Spots | -70°C to 37°C | 162 days | Stable |
Data compiled from studies on miltefosine.[3][4][5][6]
Table 3: Short-Term Stability of Miltefosine from a Method Validation Study
| Stability Test | Condition | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | 90.71 - 97.99 |
| Short Term | Room Temperature | 92.04 - 98.02 |
| Benchtop | Room Temperature | 90.00 - 95.52 |
| Autosampler | 4°C | 89.72 - 98.54 |
Data from a validation study of an analytical method for miltefosine.[7]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS analysis.
Materials:
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Deionized water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a 1:1 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL.
-
Ensure the powder is completely dissolved by vortexing or sonicating.
-
Store the stock solution in a tightly sealed container at -20°C.
-
-
Working Solution (e.g., 4,000 ng/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Perform a serial dilution of the stock solution with a 1:1 (v/v) mixture of methanol and water to obtain the desired working solution concentration.
-
Store the working solution at -20°C.
-
-
Extraction Solution (e.g., 20 ng/mL):
-
Dilute the working solution with methanol to the final concentration required for your sample extraction protocol. This solution is typically prepared fresh before each analytical run.
-
LC-MS/MS Analysis of this compound in Plasma
This is a general protocol for the analysis of this compound in plasma samples. Specific parameters may need to be optimized for your instrument and application.
Materials:
-
Plasma samples containing this compound
-
This compound extraction solution (internal standard)
-
Protein precipitation solvent (e.g., acetonitrile or methanol) or Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a known volume of plasma (e.g., 100 µL), add the this compound extraction solution.
-
For Protein Precipitation: Add a sufficient volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile). Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
For SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the plasma sample, wash the cartridge to remove interferences, and then elute the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to an autosampler vial.
-
Inject a suitable volume onto the LC-MS/MS system.
-
Chromatography: Use a suitable C18 analytical column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Miltefosine and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of the analyte in the unknown samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and heat if necessary.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) and heat if necessary.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light.
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the different stress conditions for a defined period.
-
At various time points, take aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating LC-MS/MS method that can separate the parent compound from its degradation products.
-
Characterize the structure of any significant degradation products using techniques such as high-resolution mass spectrometry (HRMS).
References
- 1. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 2. dndi.org [dndi.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. scispace.com [scispace.com]
- 5. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing carryover in LC-MS/MS analysis of Miltefosine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the LC-MS/MS analysis of Miltefosine-d4.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on carryover reduction.
Issue: High Carryover Observed in Blank Injections Following High Concentration Samples
Possible Causes:
-
Adsorption to Surfaces: this compound, being a phosphocholine ester, has a high affinity for metal surfaces within the LC system, such as the autosampler needle, injection port, tubing, and column frits.
-
Insufficient Needle Wash: The composition and volume of the needle wash solution may not be adequate to remove all traces of the analyte from the exterior and interior of the autosampler needle.
-
Column Contamination: The analytical column can retain the analyte, which then slowly bleeds off in subsequent runs.
-
Sample Matrix Effects: The sample matrix can contribute to carryover by enhancing the interaction of the analyte with the system components.
Troubleshooting Steps:
-
Optimize Needle Wash:
-
Increase Wash Volume and Time: Extend the duration and increase the volume of the needle wash.
-
Strengthen Wash Solution: Employ a wash solution with a higher organic content and/or the addition of acid or base to disrupt the interaction between this compound and the system surfaces. Refer to the tables below for effective wash solutions.
-
Use a Multi-Step Wash: Implement a sequence of washes with different solvents to effectively remove the analyte. For example, a wash with a high organic solvent followed by a wash with an aqueous/organic mixture.
-
-
Modify LC System Components:
-
Use Bio-inert or PEEK Tubing and Fittings: Replace stainless steel components with bio-inert materials like PEEK to reduce non-specific binding.
-
Employ a Guard Column: A guard column can help to trap strongly retained compounds and is more easily replaced than the analytical column.
-
-
Adjust Mobile Phase:
-
Increase Organic Content: A higher percentage of organic solvent in the mobile phase can help to reduce the retention of this compound on the column.
-
Add an Ion-Pairing Reagent: While this can be effective, it may lead to ion suppression and should be used with caution.
-
-
Implement a Conditioning Run: Before injecting the analytical batch, run a high-concentration standard followed by several blank injections to passivate the system and ensure that carryover is at an acceptable level.
Frequently Asked Questions (FAQs)
Q1: What are the most effective needle wash solutions for minimizing this compound carryover?
A1: The effectiveness of a needle wash solution depends on the specific LC system and conditions. However, solutions containing a high percentage of organic solvent, often with the addition of an acid or base, have been shown to be effective. Below is a comparison of different wash solutions.
Table 1: Comparison of Needle Wash Solutions for this compound Carryover Reduction
| Wash Solution Composition | Average Carryover (%) | Observations |
| 50:50 Methanol:Water | 1.5% | Standard wash, may not be sufficient for high concentrations. |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | 0.5% | Improved performance due to higher organic content and acidity. |
| 80:20 Isopropanol:Water with 0.5% Formic Acid | 0.1% | Isopropanol is effective at dissolving lipids and phospholipids. |
| Dichloromethane | <0.05% | Highly effective but may not be compatible with all LC systems. |
Q2: How can I determine the source of the carryover in my LC-MS/MS system?
A2: A systematic approach is necessary to pinpoint the source of carryover. The following workflow can be used:
Caption: Troubleshooting workflow for identifying the source of carryover.
Q3: What is a typical experimental protocol for the LC-MS/MS analysis of this compound?
A3: Below is a general protocol that can be adapted for specific instrumentation and matrices.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structural analog of Miltefosine).
-
Vortex: Vortex the samples for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions:
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 1 min |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | This compound: m/z 412.4 -> 125.1 |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 550°C |
3. Carryover Evaluation Workflow:
The following workflow is recommended for evaluating and minimizing carryover.
Caption: Workflow for the evaluation of carryover in an analytical run.
Adjusting for hematocrit effects in dried blood spot analysis with Miltefosine-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Miltefosine-d4 as an internal standard in dried blood spot (DBS) analysis. The following information addresses common challenges, with a focus on mitigating the effects of hematocrit.
Frequently Asked Questions (FAQs)
Q1: What is the hematocrit effect in DBS analysis?
The hematocrit (Hct) level, which is the percentage of red blood cells in whole blood, significantly influences the viscosity of the blood. This viscosity affects how a blood drop spreads on the filter paper used for DBS cards.[1][2] Blood with a high hematocrit is more viscous and forms a smaller, thicker spot, while low hematocrit blood is less viscous and creates a larger, thinner spot.[2] When a standardized sub-punch is taken for analysis, the volume of blood in that punch can vary depending on the original hematocrit of the sample, leading to a bias in the quantitative results.[1] This is a widely recognized challenge in DBS analysis.[1]
Q2: How does the hematocrit effect specifically impact the analysis of miltefosine?
In the analysis of miltefosine in DBS, a linear relationship has been observed between hematocrit levels and the quantification of the drug.[3][4] This means that variations in hematocrit can lead to inaccuracies in the measured miltefosine concentrations. However, in a clinical study with visceral leishmaniasis patients, who often have fluctuating hematocrit levels, it was found that correcting for the patient's specific hematocrit did not significantly improve the correlation between DBS and plasma concentrations.[3][4]
Q3: What role does this compound play in this analysis?
This compound is a deuterated form of miltefosine and is used as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An internal standard is a compound with similar physicochemical properties to the analyte (in this case, miltefosine) that is added to all samples, calibrators, and quality controls in a known concentration. It helps to correct for variability during sample preparation and analysis, such as extraction efficiency and instrument response. The use of a stable isotope-labeled internal standard like this compound is a common and effective practice in quantitative bioanalysis.[5][6]
Q4: What are the primary strategies to mitigate the hematocrit effect?
Several strategies can be employed to minimize or correct for the hematocrit effect in DBS analysis:
-
Whole Spot Analysis: Analyzing the entire dried blood spot eliminates the issue of non-uniform spreading, as the total amount of blood is analyzed regardless of the spot size.[1][2] This can be achieved by spotting a precise volume of blood onto the card and punching out the entire spot.[7]
-
Pre-cut DBS (PCDBS): This technique involves spotting blood onto pre-cut paper discs, which helps to standardize the sample volume.[2]
-
Hematocrit Correction Algorithms: Mathematical formulas can be used to correct the measured analyte concentration based on the hematocrit of the sample.[7] This requires an independent measurement of the hematocrit.
-
Hematocrit Prediction from DBS: Methods have been developed to predict the hematocrit directly from the DBS card, for example, by using diffuse reflectance spectroscopy to measure hemoglobin content.[8][9]
-
Method Validation Across Hematocrit Ranges: It is crucial to evaluate the method's accuracy and precision using blood with a range of clinically relevant hematocrit values during the validation process.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor precision and accuracy in quality control (QC) samples with varying hematocrit levels. | The hematocrit is affecting the blood spot area and, consequently, the amount of analyte in the sub-punch. | 1. Validate the analytical method across a wider range of hematocrit levels (e.g., 20% to 50%). 2. Consider switching to a whole spot analysis method if sub-punching proves to be too variable. 3. Develop and apply a hematocrit correction factor based on experimental data. |
| Discrepancy between DBS and plasma concentrations. | Hematocrit-induced bias in the DBS results. The distribution of miltefosine between plasma and red blood cells might also play a role. | 1. Investigate the correlation between DBS and plasma concentrations across a range of hematocrit values. 2. A study on miltefosine found a median DBS/plasma concentration ratio of 0.99, indicating good correlation without hematocrit correction in that specific patient population.[3][4] However, this may not be universally applicable. 3. Ensure the use of a validated method and consider if a correction for hematocrit is necessary for your specific study population. |
| Low recovery of miltefosine from the DBS card. | Inefficient extraction of the analyte from the filter paper, which can be influenced by hematocrit. | 1. Optimize the extraction solvent and procedure. A simple and effective method for miltefosine involves extraction with methanol.[3] 2. Evaluate recovery at different hematocrit levels to ensure consistency. |
| Inconsistent internal standard (this compound) response. | Issues with the addition of the internal standard or matrix effects that differ between samples with varying hematocrit. | 1. Ensure the internal standard working solution is accurately prepared and consistently added to all samples. 2. Investigate potential matrix effects by comparing the internal standard response in extracted blank samples from different hematocrit levels with the response in a neat solution. |
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
This protocol is based on a validated method for miltefosine quantification in DBS.[5]
-
Stock Solutions: Prepare a 1 mg/mL stock solution of miltefosine and a separate 1 mg/mL stock solution of this compound in a methanol-water (1:1, v/v) solution.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 20 ng/mL. This will be used as the extraction solution.
-
Calibration Standards: Prepare a series of miltefosine working solutions in methanol-water. Spike whole blood (with a known, typically normal, hematocrit level, e.g., 30-35%) with the working solutions to achieve final concentrations ranging from 10 to 2,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in whole blood at low, medium, and high concentrations in the same manner as the calibration standards.
-
Spotting: Pipette a fixed volume (e.g., 15 µL) of each calibration standard and QC sample onto the DBS cards. Allow the spots to dry completely at ambient temperature for at least 2 hours.
Sample Pre-treatment and Extraction
This protocol describes a simple and efficient extraction method.[3]
-
Punching: From the center of each dried blood spot, take a 3.0-mm punch and place it into a clean 1.5-mL microcentrifuge tube.
-
Extraction: Add 150 µL of the extraction solution (20 ng/mL this compound in methanol) to each tube containing a sample punch. For blank samples, add 150 µL of methanol without the internal standard.
-
Vortex and Sonicate: Vortex the tubes for 10 seconds, sonicate for 30 minutes, and then vortex again for 30 seconds.
-
Transfer: Transfer the resulting extract to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the validation results for a miltefosine DBS assay.[3][4]
| Parameter | Result |
| Calibration Range | 10 - 2,000 ng/mL |
| Accuracy | Within ±11.2% |
| Precision | ≤7.0% (≤19.1% at the lower limit of quantification) |
| Recovery | >97% |
| Hematocrit Range Evaluated | 20% - 35% |
| DBS Stability | At least 162 days at 37°C |
Visualizations
Experimental Workflow for Miltefosine DBS Analysis
Caption: Workflow for the analysis of miltefosine in dried blood spots.
Logical Relationship of Hematocrit Effect and Mitigation Strategies
Caption: Impact of hematocrit on DBS analysis and corresponding mitigation approaches.
References
- 1. tandfonline.com [tandfonline.com]
- 2. neoteryx.com [neoteryx.com]
- 3. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correction for the Hematocrit Bias in Dried Blood Spot Analysis Using a Nondestructive, Single-Wavelength Reflectance-Based Hematocrit Prediction Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Enhancing sensitivity for low-level detection of Miltefosine using Miltefosine-d4
Welcome to the technical support center for the low-level detection of Miltefosine using Miltefosine-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Miltefosine quantification?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry. Because it is chemically and physically almost identical to Miltefosine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to enhanced precision and accuracy, especially at low concentrations.
Q2: What is the typical lower limit of quantification (LLOQ) achievable with this compound?
A2: The achievable LLOQ for Miltefosine using this compound depends on the biological matrix and the sensitivity of the LC-MS/MS instrument. Reported LLOQs are typically in the low ng/mL range. For instance, LLOQs of 4 ng/mL in human plasma and 10 ng/mL in dried blood spots have been successfully validated.[1][2]
Q3: Can I use this compound for quantifying Miltefosine in different biological matrices?
A3: Yes, methods using this compound have been validated for various matrices, including human plasma, peripheral blood mononuclear cells (PBMCs), and dried blood spots (DBS).[1][3] The sample preparation protocol will need to be adapted for each matrix to ensure efficient extraction.
Q4: Are there any known stability issues with this compound?
A4: Based on available literature, this compound is a stable internal standard under typical bioanalytical storage and processing conditions. No significant degradation or deuterium exchange has been reported in the context of its use for Miltefosine quantification. Miltefosine itself has been shown to be stable in various matrices under different storage conditions, including freeze-thaw cycles and long-term storage at -20°C and -70°C.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of Miltefosine using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction procedure for all samples, standards, and quality controls. Use calibrated pipettes and maintain consistent timing for each step. |
| Instability of the analyte or internal standard. | Verify the stability of Miltefosine and this compound in the specific matrix under the storage and handling conditions used. Prepare fresh stock and working solutions regularly. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column from contaminants. |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH to ensure consistent ionization of Miltefosine. | |
| Sample solvent composition mismatch with the mobile phase. | Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions to avoid peak distortion. | |
| Low Signal Intensity / High LLOQ | Ion suppression due to matrix effects. | Optimize the sample clean-up procedure to remove interfering matrix components. Consider solid-phase extraction (SPE) for cleaner extracts. Adjust chromatographic conditions to separate Miltefosine from co-eluting matrix components. |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer specifically for Miltefosine and this compound to ensure optimal ionization and fragmentation. | |
| Inconsistent Internal Standard Response | Inaccurate spiking of this compound. | Ensure the internal standard working solution is accurately prepared and added consistently to all samples and standards. |
| Degradation of the internal standard. | Prepare fresh this compound working solutions and store them appropriately. | |
| Carryover | Adsorption of Miltefosine to surfaces in the LC system. | Due to its amphiphilic nature, Miltefosine can adsorb to surfaces. Incorporate a high-organic wash step in the gradient and use an appropriate needle wash solution in the autosampler to minimize carryover between injections. |
Quantitative Data Summary
The following tables summarize the performance of analytical methods using this compound for the quantification of Miltefosine in various biological matrices.
Table 1: Method Performance in Human Plasma
| Parameter | Value | Reference |
| LLOQ | 4 ng/mL | [3] |
| Calibration Range | 4 - 1000 ng/mL | [3] |
| Intra-assay Precision | < 7.7% | [3] |
| Inter-assay Precision | Not Reported | [3] |
| Accuracy | Within 3.0% of nominal | [3] |
Table 2: Method Performance in Dried Blood Spots (DBS)
| Parameter | Value | Reference |
| LLOQ | 10 ng/mL | [1][2] |
| Calibration Range | 10 - 2000 ng/mL | [1][2] |
| Intra-assay Precision | < 7.0% (≤19.1% at LLOQ) | [1][2] |
| Inter-assay Precision | < 7.0% (≤19.1% at LLOQ) | [1][2] |
| Accuracy | Within ±11.2% (≤19.1% at LLOQ) | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the quantification of Miltefosine in human plasma using this compound. This protocol is a synthesis of commonly used procedures.
1. Preparation of Stock and Working Solutions
-
Miltefosine Stock Solution (1 mg/mL): Accurately weigh and dissolve Miltefosine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Serially dilute the Miltefosine stock solution with a suitable solvent (e.g., methanol/water 1:1 v/v) to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 4000 ng/mL with methanol/water (1:1 v/v).[3]
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 250 µL of plasma sample, calibration standard, or quality control, add 25 µL of the this compound working solution (4000 ng/mL).[3]
-
Vortex briefly.
-
Add 700 µL of 1 M acetic acid buffer (pH 4.5).[3]
-
Vortex and centrifuge for 5 minutes at 23,100 x g.[3]
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% methanol in water.
-
Elute Miltefosine and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Miltefosine: Q1 m/z 408.4 → Q3 m/z 125.0
-
This compound: Q1 m/z 412.4 → Q3 m/z 125.0 (Note: The product ion may be the same, but the precursor is different, providing specificity).
-
4. Data Analysis
-
Integrate the peak areas for both Miltefosine and this compound.
-
Calculate the peak area ratio of Miltefosine to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Miltefosine in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Miltefosine.
References
Validation & Comparative
A Unified Approach: FDA and EMA Harmonization on Internal Standard Use in Bioanalysis through ICH M10
The regulatory landscape for bioanalytical method validation has undergone a significant harmonization with the joint adoption of the International Council for Harmonisation (ICH) M10 guideline by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This alignment establishes a single, global standard for the use of internal standards (IS) in bioanalysis, streamlining the drug development process for researchers and scientists. This guide provides a comprehensive comparison and detailed protocols based on the harmonized ICH M10 guideline, supplemented with practical insights from the FDA's guidance on internal standard response variability.
Key Principles of Internal Standard Use under ICH M10
The fundamental role of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1][2] The ICH M10 guideline provides clear recommendations for the selection and application of internal standards to ensure the accuracy and reliability of bioanalytical data.
A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing.[3] The use of a stable isotope-labeled (SIL) internal standard of the analyte is strongly recommended whenever possible, as it shares the closest physicochemical properties with the analyte and can most effectively track it through extraction and analysis.[4][5] If a SIL-IS is not available, a structural analogue may be used. The purity of the SIL-IS is crucial, and it should be checked for the presence of any unlabeled analyte that could interfere with the assay.[6]
Quantitative Acceptance Criteria for Bioanalytical Method Validation
The ICH M10 guideline outlines specific acceptance criteria for various validation parameters that are directly or indirectly related to the performance of the internal standard. These are summarized in the table below.
| Validation Parameter | Acceptance Criteria (ICH M10) | Relevance to Internal Standard |
| Selectivity | The response of interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the internal standard response in the zero sample (blank sample with IS). This should be assessed in at least 6 individual sources of matrix.[7] | Ensures that matrix components do not interfere with the detection of the internal standard, which could lead to inaccurate quantification. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor (analyte peak area / IS peak area in the presence of matrix) from at least 6 different lots of matrix should be ≤ 15%.[7] | Evaluates the consistency of the internal standard's ability to compensate for matrix-induced signal suppression or enhancement across different biological samples. |
| Accuracy and Precision (Calibration Curve) | For the calibration standards, the deviation of the back-calculated concentrations from the nominal concentrations should be within ±15% (±20% at the LLOQ). At least 75% of the calibration standards must meet this criterion.[3][8] | The internal standard is fundamental to the calculation of the analyte concentration. Consistent IS response contributes to the accuracy and precision of the calibration curve. |
| Accuracy and Precision (QC Samples) | For within-run and between-run accuracy and precision, the deviation from nominal concentration and the CV should be within ±15% for at least 2/3 of the total QCs and at least 50% at each concentration level.[8] | A stable internal standard response is critical for achieving acceptable accuracy and precision in the QC samples, demonstrating the method's reproducibility. |
| Carry-over | Analyte response in a blank sample injected after the Upper Limit of Quantification (ULOQ) standard should not be greater than 20% of the LLOQ response, and the internal standard response should not be greater than 5% of its response in the zero sample.[4] | Assesses the potential for the internal standard from a high-concentration sample to affect the measurement of a subsequent low-concentration sample. |
Experimental Protocols
Detailed methodologies for key experiments involving the internal standard are crucial for successful bioanalytical method validation under ICH M10.
Selectivity Assessment
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and internal standard without interference from matrix components.
-
Procedure:
-
Obtain blank matrix from at least six different individual sources.
-
Process one set of samples as blank matrix (no analyte, no IS).
-
Process a second set of samples as zero samples (spiked only with the internal standard at the working concentration).
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
-
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the mean IS response in the zero samples.
Matrix Effect Evaluation
-
Objective: To assess the potential for matrix components to alter the ionization of the analyte and internal standard, and to verify that the internal standard adequately compensates for this effect.
-
Procedure:
-
Obtain blank matrix from at least six different individual sources.
-
Prepare two sets of samples for each matrix source at low and high QC concentrations.
-
Set 1 (Post-extraction spike): Extract blank matrix and then spike the analyte and internal standard into the extracted matrix.
-
Set 2 (Neat solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as in Set 1.
-
Calculate the matrix factor (MF) for the analyte and the IS for each matrix source: MF = (Peak Area in presence of matrix) / (Peak Area in neat solution).
-
Calculate the IS-normalized MF: IS-normalized MF = (Analyte MF) / (IS MF).
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the logical flow of internal standard use in bioanalysis according to the ICH M10 guideline.
Caption: Workflow for Internal Standard Use in Bioanalysis.
Caption: Decision Process for Internal Standard Selection.
FDA Guidance on Internal Standard Response Variability
While ICH M10 provides the framework, the FDA's "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers" guidance offers practical advice for handling IS response variability during sample analysis.[1][9] The key takeaway is that the IS response in study samples should be monitored to identify any systemic variability.[10]
The guidance suggests that if the IS response variability in study samples is similar to that observed in the calibration standards and QCs, it is unlikely to impact the accuracy of the data.[1] However, if the IS response for a subset of study samples is significantly different, further investigation is warranted. This may involve re-analysis of the affected samples to determine if the variability is reproducible and if it impacts the reported concentrations.[1]
References
- 1. fda.gov [fda.gov]
- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. celerion.com [celerion.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
A Guide to the Accurate and Precise Quantification of Miltefosine Using Miltefosine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the accuracy and precision of analytical methods for the quantification of miltefosine, with a focus on the use of its deuterated analog, Miltefosine-d4, as an internal standard. The information presented is compiled from peer-reviewed studies to assist researchers in developing and validating robust bioanalytical assays.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in quantitative mass spectrometry to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.
Comparative Performance Data
The following tables summarize the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize this compound for the quantification of miltefosine in human plasma and dried blood spots (DBS).
Table 1: Accuracy and Precision of Miltefosine Quantification in Human Plasma Using this compound
| Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (% Bias) | Inter-assay Accuracy (% Bias) | Reference |
| 4 ng/mL (LLOQ) | < 10.7% | < 10.6% | 95.1% - 109% | 95.1% - 109% | [1] |
| 12 ng/mL (Low QC) | < 5.4% | < 7.1% | 100.8% - 108.3% | 100.8% - 108.3% | [1] |
| 400 ng/mL (Mid QC) | < 3.9% | < 4.8% | 98.5% - 105.5% | 98.5% - 105.5% | [1] |
| 1600 ng/mL (High QC) | < 2.9% | < 3.5% | 99.4% - 103.1% | 99.4% - 103.1% | [1] |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.
Table 2: Accuracy and Precision of Miltefosine Quantification in Dried Blood Spots (DBS) Using this compound
| Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (% Bias) | Inter-assay Accuracy (% Bias) | Reference |
| 10 ng/mL (LLOQ) | ≤19.1% | ≤19.1% | Within ±15% | Within ±15% | [2] |
| 24 ng/mL (Low QC) | ≤7.0% | ≤7.0% | Within ±15% | Within ±15% | [2] |
| 300 ng/mL (Mid QC) | ≤7.0% | ≤7.0% | Within ±15% | Within ±15% | [2] |
| 1600 ng/mL (High QC) | ≤7.0% | ≤7.0% | Within ±15% | Within ±15% | [2] |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.
Experimental Protocols
The following sections detail the typical methodologies employed in the analysis of miltefosine using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Miltefosine Stock Solution (1 mg/mL): Prepare by dissolving miltefosine in a 1:1 (v/v) mixture of methanol and water.[2][3]
-
This compound Stock Solution (1 mg/mL): Prepare by dissolving this compound in a 1:1 (v/v) mixture of methanol and water.[2][3]
-
Working Solutions: Prepare serial dilutions of the stock solutions with methanol-water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentrations.[2][3] The internal standard working solution is typically prepared at a concentration of 4,000 ng/mL.[2][3][4]
Sample Preparation
A common approach for extracting miltefosine from biological matrices is protein precipitation or solid-phase extraction (SPE).
-
For Dried Blood Spots (DBS):
-
A 3.0-mm punch is taken from the center of the DBS and placed in a 1.5-mL tube.[2]
-
Add 150 µL of an extraction solution containing 20 ng/mL this compound in methanol.[2] For double blank samples, add 150 µL of methanol without the internal standard.[2]
-
The tubes are vortexed, sonicated for 30 minutes, and then vortexed again.[2]
-
The resulting extract is then ready for LC-MS/MS analysis.
-
-
For Human Plasma:
LC-MS/MS Conditions
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[1][4]
-
Detection: Detection is performed using a triple-quadrupole mass spectrometer with positive ion electrospray ionization.[1][4]
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical process.
Caption: A generalized workflow for the quantification of miltefosine using this compound.
Alternative Internal Standards
While this compound is the preferred internal standard due to its close structural and physicochemical similarity to the analyte, other compounds have been investigated.
-
Perifosine: This structural analog of miltefosine has been used as an internal standard in some LC-MS/MS methods.[5] However, studies have reported high variability in results when using perifosine, leading to the development of methods that do not rely on an internal standard for quantification in some cases.[1][5]
-
Miltefosine as an Internal Standard: In a different context, miltefosine itself has been explored as a novel internal standard for the quantification of lysophosphatidylcholines (LPCs).[6] This demonstrates its utility as a standard due to its structural similarity to this class of lipids.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 6. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Selectivity and Specificity of Miltefosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and specificity of Miltefosine, a critical oral therapeutic for leishmaniasis. While this document focuses on Miltefosine, it is important to note that its deuterated analogue, Miltefosine-d4, serves primarily as an internal standard in pharmacokinetic and bioanalytical studies for the precise quantification of the parent drug. The experimental data and mechanisms of action discussed herein pertain to Miltefosine, providing a foundational understanding for researchers utilizing this compound in their work.
Understanding Drug Selectivity and Specificity
In pharmacology, selectivity refers to a drug's ability to preferentially bind to its intended target over other targets. This is often expressed as a selectivity index (SI), which is the ratio of the drug's toxicity against host cells to its efficacy against the target pathogen. A higher SI value indicates greater selectivity and a potentially better safety profile.
Specificity , on the other hand, relates to the range of effects a drug elicits. A highly specific drug will ideally have a single, well-defined mechanism of action, minimizing off-target effects.
Selectivity of Miltefosine in Leishmaniasis
Miltefosine exhibits preferential activity against Leishmania parasites compared to mammalian host cells. This selectivity is crucial for its therapeutic efficacy. The following table summarizes the in vitro efficacy and cytotoxicity of Miltefosine and compares it with other common antileishmanial drugs.
| Drug | Target Organism/Cell Line | IC50 / EC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Miltefosine | L. major amastigotes | 5.7[1] | Macrophages | - | - |
| L. tropica amastigotes | 4.2[1] | Macrophages | - | - | |
| L. amazonensis amastigotes | 17[2][3] | J774.A1 Macrophages | - | 5[2][3] | |
| L. major promastigotes | 22[1] | - | - | - | |
| L. tropica promastigotes | 11[1] | - | - | - | |
| Amphotericin B | Leishmania spp. | 0.03 - 1.0 µg/mL* | Mammalian Cells | - | Higher affinity for ergosterol over cholesterol contributes to selectivity[4][5][6][7] |
| Paromomycin | Leishmania spp. | - | - | - | Targets prokaryotic-like ribosomes in parasites[8][9][10][11] |
| Pentamidine | Leishmania spp. | - | - | - | Binds to AT-rich regions of kinetoplast DNA[12][13][14][15] |
Note: IC50/EC50 values can vary between studies and Leishmania species. The selectivity of Amphotericin B is based on its higher affinity for fungal and protozoan ergosterol over mammalian cholesterol. Paromomycin and Pentamidine achieve selectivity by targeting parasite-specific structures.
Specificity and Mechanism of Action of Miltefosine
Miltefosine has a multi-faceted mechanism of action, which contributes to its efficacy but also indicates a degree of non-specificity in its interactions with cellular pathways. Its primary mechanisms include:
-
Disruption of Lipid Metabolism: Miltefosine interferes with the synthesis of phosphatidylcholine and sphingolipids in the parasite's cell membrane, leading to a loss of membrane integrity.[16][17][18][19]
-
Inhibition of the PI3K/Akt Signaling Pathway: In host cells, Miltefosine has been shown to inhibit the activation of Akt (Protein Kinase B), a key enzyme in cell survival and proliferation pathways.[20][21][22] This can induce apoptosis in both cancer cells and parasites.
-
Induction of Apoptosis-Like Cell Death: Miltefosine can trigger programmed cell death in Leishmania parasites, characterized by DNA fragmentation and changes in the cell membrane.
-
Disruption of Intracellular Calcium Homeostasis: The drug can affect calcium signaling within the parasite, further contributing to its demise.[23]
The following diagram illustrates the inhibition of the PI3K/Akt signaling pathway by Miltefosine.
Comparison with Alternative Antileishmanial Drugs
| Feature | Miltefosine | Amphotericin B | Paromomycin | Pentamidine |
| Primary Target | Multiple: Lipid metabolism, Akt signaling, Ca2+ homeostasis[16][17][18][19][20][21][22][23] | Ergosterol in the cell membrane[4][5][6][7] | 30S ribosomal subunit, inhibiting protein synthesis[8][9][10][11] | Kinetoplast DNA, interfering with DNA and RNA synthesis[12][13][14][15] |
| Selectivity Basis | Differences in lipid metabolism and signaling pathways between parasite and host. | Higher affinity for parasite ergosterol than host cholesterol.[4][5][6][7] | Exploits differences between parasite and mammalian ribosomes.[8][9][10][11] | Targets parasite-specific mitochondrial DNA.[12][13][14][15] |
| Known Off-Target Effects | Gastrointestinal side effects, teratogenicity. | Nephrotoxicity due to binding to mammalian cholesterol.[4][5][6][7] | Ototoxicity and nephrotoxicity at high doses. | Pancreatic toxicity, hypoglycemia, nephrotoxicity.[12][15] |
Experimental Protocols
Determining the selectivity of a compound like Miltefosine involves assessing its activity against the target parasite (Leishmania) and its toxicity towards host cells (e.g., macrophages). The following is a generalized workflow for determining the Selectivity Index (SI).
References
- 1. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. Paromomycin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 10. Humatin (paromomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 14. medicine.com [medicine.com]
- 15. youtube.com [youtube.com]
- 16. Complex Interplay between Sphingolipid and Sterol Metabolism Revealed by Perturbations to the Leishmania Metabolome Caused by Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Complex Interplay between Sphingolipid and Sterol Metabolism Revealed by Perturbations to the Leishmania Metabolome Caused by Miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. Leishmania parasitophorous vacuole membranes display phosphoinositides that create conditions for continuous Akt activation and a target for miltefosine in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Miltefosine-d4 in Bioanalysis: A Comparison Guide for Recovery and Matrix Effect
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Miltefosine, the selection of an appropriate internal standard is critical for accurate and reliable quantification. This guide provides a comprehensive comparison of Miltefosine-d4's performance, focusing on recovery and matrix effect, supported by experimental data from various biological matrices.
This compound, a deuterated analog of Miltefosine, is the most widely used and accepted internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Miltefosine. Its structural similarity and co-eluting properties with the analyte make it an ideal candidate to compensate for variations during sample preparation and analysis, particularly concerning recovery and matrix effects.
Comparative Performance of this compound
The effectiveness of an internal standard is primarily assessed by its ability to mimic the behavior of the analyte throughout the analytical process, thereby ensuring that the analyte-to-internal standard peak area ratio remains constant despite variations in extraction efficiency or signal suppression/enhancement.
Data on Recovery and Matrix Effect of this compound
The following tables summarize the performance of this compound in terms of recovery and matrix effect across different biological matrices as reported in validated bioanalytical methods.
| Biological Matrix | Analyte Recovery | Internal Standard (this compound) Recovery | IS-Normalized Recovery | Matrix Effect (Analyte) | IS-Normalized Matrix Effect | Reference |
| Dried Blood Spots (DBS) | >97% | Not explicitly stated, but IS-normalized recovery is ~100% | ~100% (97.2% for QCL and 103% for QCH) | Ion suppression observed (MF ~0.3) | ~1.0 | [1][2] |
| Human Skin Tissue | Comparable to IS | Comparable to analyte | Not explicitly stated, but recoveries were comparable | No significant matrix effect | Not explicitly stated, but no significant effect observed | [3][4][5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Reproducible | Not explicitly stated, but no matrix effect was observed with IS | Not explicitly stated | No matrix effect observed | Not applicable | [6] |
| Human Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated, but method validated as per FDA guidelines | Not explicitly stated, but method validated as per FDA guidelines | [7] |
QCL: Quality Control Low, QCH: Quality Control High, MF: Matrix Factor
The data consistently demonstrates that this compound effectively compensates for the variability in recovery and matrix effects. In dried blood spots, where significant ion suppression was observed, the IS-normalized matrix factor of approximately 1.0 indicates that this compound tracked the analyte's behavior almost perfectly, leading to accurate quantification.[1] Similarly, in complex matrices like human skin tissue, the comparable recovery of both the analyte and the internal standard, along with the absence of a significant matrix effect, further validates the suitability of this compound.[3][4][5]
Comparison with Alternatives
While this compound is the standard, other compounds have been explored as potential internal standards with limited success.
-
Perifosine: One study investigated the use of perifosine, another alkylphospholipid, as an internal standard for Miltefosine analysis. However, the study reported high intra-assay variability in the internal standard's response, leading to the eventual exclusion of the internal standard from the final calculations for better accuracy and precision.[8] This highlights the critical importance of using a stable and reliable internal standard like a deuterated analog.
Experimental Protocols for Assessing Recovery and Matrix Effect
The determination of recovery and matrix effect is a fundamental component of bioanalytical method validation as per regulatory guidelines from the FDA and EMA. The following are detailed methodologies for these experiments.
Recovery Assessment
The recovery of an analyte and internal standard from a biological matrix is determined by comparing the analytical response of an extracted sample to the response of a post-extraction spiked sample.
Experimental Protocol for Recovery:
-
Prepare three sets of samples:
-
Set 1 (Extracted Samples): Spike blank biological matrix with Miltefosine and this compound at three concentration levels (low, medium, and high QC). Process these samples through the entire extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Process blank biological matrix through the entire extraction procedure. Spike the resulting extract with Miltefosine and this compound at the same three concentration levels as Set 1.
-
Set 3 (Neat Solution): Prepare solutions of Miltefosine and this compound in the final reconstitution solvent at the same concentrations as Set 1 and 2.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the percentage recovery for both the analyte and the internal standard using the following formula:
Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100
-
Calculate the IS-Normalized Recovery:
IS-Normalized Recovery = (Recovery of Analyte / Recovery of Internal Standard)
Matrix Effect Assessment
The matrix effect is the alteration of ionization efficiency of an analyte and internal standard due to the presence of co-eluting matrix components. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution.
Experimental Protocol for Matrix Effect:
-
Prepare two sets of samples:
-
Set A (Post-Extraction Spiked Samples): Process blank biological matrix from at least six different sources. Spike the resulting extracts with Miltefosine and this compound at low and high concentration levels.
-
Set B (Neat Solution): Prepare solutions of Miltefosine and this compound in the final reconstitution solvent at the same concentrations as Set A.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard:
MF = (Mean peak area of Set A / Mean peak area of Set B)
-
Calculate the IS-Normalized Matrix Factor:
IS-Normalized MF = (MF of Analyte / MF of Internal Standard)
An IS-normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of recovery and matrix effect.
Caption: Workflow for Recovery and Matrix Effect Assessment.
Conclusion
The available data strongly supports the use of this compound as a reliable internal standard for the bioanalysis of Miltefosine. Its performance in various biological matrices demonstrates effective compensation for both recovery variability and matrix-induced signal suppression. In contrast, alternatives like perifosine have shown to be less reliable. For researchers developing and validating bioanalytical methods for Miltefosine, the use of this compound is highly recommended to ensure data accuracy and integrity, in line with regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue. [diva-portal.org]
- 6. Quantification of miltefosine in peripheral blood mononuclear cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Miltefosine-d4: A Superior Internal Standard for Bioanalytical Quantification
In the landscape of bioanalysis, particularly in pharmacokinetic and metabolism studies, the precision and accuracy of quantitative assays are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, compensating for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. This guide provides an objective comparison of Miltefosine-d4, a deuterated form of the anti-leishmanial drug miltefosine, with other stable isotope-labeled and structural analog internal standards, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including matrix effects, where co-eluting endogenous components of the biological sample can suppress or enhance the ionization of the analyte, leading to erroneous quantification.[2][3][4]
Internal standards are compounds added to samples at a known concentration to correct for these variations. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[5] Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte but have a higher mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13, nitrogen-15).[6] This near-identical chemical nature ensures that they co-elute with the analyte and experience similar matrix effects and ionization efficiencies, providing the most accurate correction.[7][8]
This compound: Performance and Advantages
This compound has been consistently demonstrated as a reliable internal standard for the quantification of miltefosine in various biological matrices, including human skin tissue, plasma, and dried blood spots.[9][10][11] Its use in validated LC-MS/MS methods has consistently yielded high accuracy and precision, meeting internationally accepted criteria.[9][12]
Key Advantages of this compound:
-
Co-elution with Analyte: Being chemically identical to miltefosine, this compound exhibits the same chromatographic behavior, ensuring that both compounds are subjected to the same matrix effects at the same time.[1]
-
Compensation for Matrix Effects: The primary advantage of a SIL-IS is its ability to effectively compensate for ion suppression or enhancement, a common issue in complex biological matrices.[13]
-
Correction for Sample Preparation Variability: Losses of the analyte during sample extraction and processing are mirrored by the SIL-IS, leading to an accurate final concentration determination.[5]
-
Improved Precision and Accuracy: The use of this compound leads to significantly improved precision and accuracy in quantitative assays compared to methods that do not use an appropriate internal standard.[7]
While ¹³C or ¹⁵N labeled standards are also excellent choices, deuterium-labeled compounds like this compound are often more readily available and cost-effective to synthesize.[13] However, it is crucial to ensure the isotopic purity of the deuterated standard and to position the labels on non-exchangeable sites to prevent loss of the deuterium atoms.[6]
Comparison with Other Internal Standards
The choice of an internal standard is a critical step in method development. While SIL-IS are preferred, structural analogs are sometimes used as an alternative.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (SIL-IS) | - Co-elutes with miltefosine.- Experiences identical matrix effects.- Corrects for variability in extraction and ionization.[7][13]- Leads to high accuracy and precision.[9] | - Can be more expensive than structural analogs.- Potential for isotopic interference if not of high purity.- Deuterium exchange can occur if labels are on labile positions.[6][14] |
| ¹³C or ¹⁵N Labeled Miltefosine (SIL-IS) | - Considered the "gold standard" with minimal chromatographic shift compared to deuterated standards.- Stable labeling with no risk of exchange. | - Generally more expensive and less commercially available than deuterated analogs. |
| Structural Analogs (e.g., Perifosine) | - More readily available and often less expensive than SIL-IS.[15] | - Different chromatographic retention times and ionization efficiencies compared to the analyte.- May not effectively compensate for matrix effects that are specific to the analyte's retention time.- May have different extraction recoveries.[7][14] |
Experimental Protocols
The following sections detail a typical experimental workflow and LC-MS/MS parameters for the quantification of miltefosine using this compound as an internal standard, based on published and validated methods.[9][10][12]
Sample Preparation Workflow
The sample preparation process is crucial for removing interfering substances from the biological matrix and concentrating the analyte. A common approach for miltefosine analysis is solid-phase extraction (SPE).
Caption: Solid-Phase Extraction (SPE) workflow for miltefosine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted samples are then analyzed by LC-MS/MS. The chromatographic conditions are optimized to achieve good separation of miltefosine from other matrix components, and the mass spectrometer is set to detect miltefosine and this compound with high specificity.
Caption: LC-MS/MS analysis workflow for miltefosine quantification.
Detailed Methodologies
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract miltefosine and this compound from human plasma and remove interfering matrix components.
-
Procedure:
-
To 250 µL of human EDTA plasma, add a known amount of this compound working solution.[15]
-
Dilute the plasma with 750 µL of 0.9 M acetic acid (pH 4.5).[15]
-
Vortex the samples and centrifuge.
-
Condition a Bond Elut PH (phenyl) SPE cartridge with 1 mL of acetonitrile and 1 mL of 0.9 M aqueous acetic acid.[15]
-
Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of methanol-water (1:1, v/v).[15]
-
Elute the analyte and internal standard with 2 x 0.75 mL of 0.1% (v/v) triethylamine in methanol.[15]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
2. LC-MS/MS Parameters
-
Objective: To chromatographically separate and mass spectrometrically detect miltefosine and this compound.
-
Parameters:
Quantitative Data Summary
The performance of LC-MS/MS methods for miltefosine quantification using this compound as an internal standard has been extensively validated. The following tables summarize typical validation parameters.
Table 1: Calibration and Linearity
| Parameter | Value | Reference |
| Calibration Range | 4 - 1000 ng/mL | [9][12] |
| Linearity (r²) | ≥ 0.9996 | [9] |
Table 2: Accuracy and Precision
| Quality Control Sample | Accuracy (% bias) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Reference |
| Lower Limit of Quantitation (LLOQ) | within ±20% | ≤20% | ≤20% | [9] |
| Low, Medium, High QC | within ±15% | ≤15% | ≤15% | [9] |
Table 3: Recovery and Matrix Effect
| Parameter | Miltefosine | This compound | Reference |
| Recovery | Comparable | Comparable | [9] |
| Matrix Effect | No significant effect | No significant effect | [9][12] |
Conclusion
The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods for drug quantification. This compound has proven to be an excellent internal standard for the LC-MS/MS analysis of miltefosine. Its chemical and physical similarity to the analyte ensures effective compensation for matrix effects and variability in sample preparation, leading to highly accurate and precise results. While other SIL-IS like ¹³C or ¹⁵N labeled miltefosine would theoretically offer similar or even slightly better performance by minimizing any potential isotopic chromatographic effects, this compound represents a practical and well-validated choice for researchers, scientists, and drug development professionals. The use of structural analogs as internal standards for miltefosine quantification is a less desirable alternative due to potential inaccuracies in correcting for analyte-specific matrix effects. The data and protocols presented in this guide underscore the superior performance of this compound and provide a solid foundation for the development and validation of bioanalytical methods for miltefosine.
References
- 1. texilajournal.com [texilajournal.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scispace.com [scispace.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 15. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Miltefosine Quantification: Miltefosine-d4 vs. a Structural Analog
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antileishmanial drug miltefosine, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.
This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Miltefosine-d4, and a structural analog, perifosine, for the quantification of miltefosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: this compound
This compound is a deuterated form of miltefosine and represents the gold standard for its bioanalysis. Due to its structural identity with the analyte, it co-elutes chromatographically and exhibits similar ionization efficiency, making it an ideal internal standard that can effectively compensate for variations during the analytical process.
The Structural Analog Alternative: Perifosine
Perifosine is a structural analog of miltefosine that has been considered as a potential internal standard. While structurally similar, subtle differences in its physicochemical properties can lead to variations in its analytical behavior compared to miltefosine.
Performance Comparison: this compound vs. Perifosine
The selection of an internal standard is paramount for the accuracy and precision of a bioanalytical method. The following tables summarize the performance of this compound and the challenges associated with the use of perifosine as an internal standard for miltefosine quantification.
Table 1: Performance Data for this compound as an Internal Standard
| Parameter | Matrix | Method | Performance Highlights | Reference |
| Linearity | Human Skin Homogenate | HPLC-MS/MS | r² ≥ 0.9996 over a range of 4–1000 ng/mL.[1] | [1] |
| Accuracy & Precision | Human Skin Homogenate | HPLC-MS/MS | Intra- and inter-assay accuracies and precisions within ±15% and ≤15% (within ±20% and ≤20% at LLOQ).[1] | [1] |
| Recovery | Human Skin Homogenate | HPLC-MS/MS | Comparable recovery for miltefosine and the internal standard.[1] | [1] |
| Matrix Effect | Human Skin Homogenate | HPLC-MS/MS | No significant matrix effect observed.[1] | [1] |
| Linearity | Dried Blood Spots | LC-MS/MS | Linear calibration range of 10–2,000 ng/mL.[2] | [2] |
| Accuracy & Precision | Dried Blood Spots | LC-MS/MS | Accuracy and precision were within ±11.2% and ≤7.0% (≤19.1% at LLOQ), respectively.[3] | [3] |
| Recovery | Dried Blood Spots | LC-MS/MS | >97% recovery.[3] | [3] |
| Linearity | Human Plasma | HPLC-MS/MS | Linear calibration range of 4 to 1000 ng/mL.[4] | [4] |
| Accuracy & Precision | Human Plasma | HPLC-MS/MS | Quality control samples were within 3.0% of the nominal concentration (precision less than 7.7%).[4] | [4] |
Table 2: Performance Data and Challenges for Perifosine as an Internal Standard
| Parameter | Matrix | Method | Performance Highlights and Challenges | Reference |
| Variability | Human Plasma | LC-MS/MS | High intra-assay variability of the internal standard response was observed during validation.[5] | [5] |
| Accuracy & Precision | Human Plasma | LC-MS/MS | Better intra-assay accuracy and precision were achieved when concentrations were back-calculated from the peak area of miltefosine alone, without using the internal standard.[6] | [6] |
| Recommendation | Human Plasma | LC-MS/MS | The study ultimately recommended leaving out the internal standard response from the calculation due to the high variability observed with perifosine.[6] | [6] |
Based on the available data, this compound consistently demonstrates superior performance and reliability as an internal standard for the quantification of miltefosine across various biological matrices. The use of the structural analog perifosine has been shown to introduce significant variability, potentially compromising the accuracy and precision of the analytical method.
Experimental Protocols
Method using this compound in Human Skin Homogenate[7]
-
Sample Preparation:
-
Homogenize 4-mm human skin biopsies overnight by enzymatic digestion with collagenase A.
-
Process the skin homogenates by protein precipitation.
-
Further purify the sample using phenyl-bonded solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Inject the final extracts onto a Gemini C18 column.
-
Use an alkaline eluent for separation and elution.
-
Perform detection by positive ion electrospray ionization followed by a quadrupole-linear ion trap mass spectrometer.
-
Use this compound as the internal standard.
-
Method using this compound in Dried Blood Spots[2]
-
Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking whole blood with known concentrations of miltefosine.
-
Spot the blood onto pure cellulose-based cards and allow them to dry.
-
Punch out 3.0-mm discs from the dried blood spots.
-
Extract miltefosine and the internal standard (this compound) from the discs using methanol.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of miltefosine using an internal standard.
Caption: General experimental workflow for miltefosine quantification.
Caption: Decision logic for internal standard selection.
References
- 1. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue. [diva-portal.org]
- 2. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Miltefosine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and cross-validation of robust bioanalytical methods. This guide provides an objective comparison of Miltefosine-d4's performance as a stable isotope-labeled internal standard against other alternatives for the quantification of Miltefosine, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the analyte, Miltefosine, ensuring similar behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.
Performance Comparison: this compound vs. Alternatives
This section summarizes the performance of this compound as an internal standard in various bioanalytical methods and compares it to alternative approaches. The data presented is collated from several validated studies.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Citation |
| This compound | Human Skin Homogenate | 4 - 1000 | 4 | Within ±15% (±20% at LLOQ) | ≤15% (≤20% at LLOQ) | Comparable to analyte | [1][2] |
| This compound | Dried Blood Spots (DBS) | 10 - 2000 | 10 | Within ±11.2% | ≤7.0% (≤19.1% at LLOQ) | >97% | [3] |
| This compound | Human Plasma | 4 - 2000 | 4 | 95.1% - 109% at LLOQ | ≤10.7% (intra-assay), 10.6% (inter-assay) at LLOQ | Not explicitly stated | [4][5] |
Alternative Internal Standards and Approaches
While this compound is a common choice, other approaches have been explored:
-
Structural Analogs: Perifosine, a structural analog of Miltefosine, has been used as an internal standard. However, in one study, high variability in the internal standard response was observed, leading the researchers to achieve better accuracy and precision by back-calculating concentrations from the Miltefosine peak area alone, effectively forgoing an internal standard.[5][6] This highlights a potential pitfall of using structural analogs if their behavior does not perfectly mimic the analyte.
-
No Internal Standard: The aforementioned study also presents a case where quantification without an internal standard yielded acceptable results.[5][6] This approach is generally less favorable as it does not account for potential variations during sample processing and analysis.
-
Other Unrelated Compounds: One study in rats utilized Phenacetin as an internal standard for Miltefosine analysis. While detailed comparative data with this compound is not available, this demonstrates the exploration of structurally unrelated compounds, which are typically chosen for their distinct chromatographic retention and mass spectrometric properties.
Key Takeaways from Performance Data:
-
Bioanalytical methods using this compound as an internal standard consistently demonstrate high accuracy and precision across various biological matrices, meeting the stringent requirements of regulatory guidelines.[1][3][7]
-
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring reliable quantification, especially in complex matrices like skin tissue and dried blood spots.[1][2]
-
While alternatives like structural analogs have been investigated, they may introduce variability, and in some cases, forgoing an internal standard has been reported to yield better results, though this is not a generally recommended practice.[5][6]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, focusing on the use of this compound.
Bioanalysis of Miltefosine in Human Skin Tissue
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
Bioanalysis of Miltefosine in Dried Blood Spots (DBS)
-
Sample Preparation:
-
Extraction of Miltefosine from DBS using methanol.[3]
-
-
Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometry:
-
Ionization: Not specified in the abstract.
-
Detection: Not specified in the abstract.
-
Internal Standard: this compound.[3]
-
Bioanalysis of Miltefosine in Human Plasma
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical experimental workflows for the bioanalysis of Miltefosine using this compound as an internal standard.
Caption: Workflow for Miltefosine analysis in human skin.
Caption: Workflow for Miltefosine analysis in dried blood spots.
References
- 1. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 7. journals.asm.org [journals.asm.org]
Inter-laboratory Comparison of Miltefosine Quantification Utilizing Miltefosine-d4 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantification of miltefosine, a crucial oral therapeutic for leishmaniasis, using its deuterated internal standard, miltefosine-d4. The data and protocols presented are compiled from various validated bioanalytical methods, offering researchers, scientists, and drug development professionals a detailed reference for establishing and evaluating their own assays. While a formal inter-laboratory ring test has not been published, this guide serves as a comparative summary of existing validated methods.
The use of a stable isotope-labeled internal standard like this compound is critical for accurate bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable quantification across different laboratories and sample matrices.
Quantitative Performance Data
The following tables summarize the performance characteristics of validated LC-MS/MS methods for miltefosine quantification using this compound as an internal standard in various biological matrices.
Table 1: Method Validation Parameters in Human Plasma
| Parameter | Method 1[1][2] | Method 2 |
| Linearity Range (ng/mL) | 4 - 2000 | 4 - 2000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4 | 4 |
| Intra-assay Precision (%CV) | < 10.7% at LLOQ | Not explicitly stated |
| Inter-assay Precision (%CV) | 10.6% at LLOQ | Not explicitly stated |
| Intra-assay Accuracy (%) | 95.1 - 109% at LLOQ | Not explicitly stated |
| Inter-assay Accuracy (%) | Not explicitly stated | Not explicitly stated |
| Extraction Recovery (%) | Not explicitly stated | Not explicitly stated |
Table 2: Method Validation Parameters in Dried Blood Spots (DBS)
| Parameter | Method 1[3][4][5][6] |
| Linearity Range (ng/mL) | 10 - 2000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 |
| Precision (%CV) | ≤7.0% (≤19.1% at LLOQ) |
| Accuracy (% Bias) | within ±11.2% |
| Extraction Recovery (%) | >97% |
Table 3: Method Validation Parameters in Human Skin Tissue
| Parameter | Method 1[7][8][9] |
| Linearity Range (ng/mL) | 4 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4 |
| Intra- and Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-assay Accuracy (% Bias) | within ± 15% (within ± 20% at LLOQ) |
| Matrix Effect | No significant effect observed |
| Extraction Recovery (%) | Comparable for miltefosine and this compound |
Experimental Protocols
The following sections detail the typical experimental procedures for the quantification of miltefosine with this compound.
1. Sample Preparation
-
Human Plasma: A common method involves solid-phase extraction (SPE)[10][1]. Plasma samples (e.g., 250 µL) are spiked with the this compound internal standard. The samples are then loaded onto an SPE cartridge (e.g., Bond Elut PH), washed, and the analyte is eluted.
-
Dried Blood Spots (DBS): Miltefosine is extracted from DBS samples using a simple methanol pretreatment, which has been shown to yield high recovery (>97%)[3][5].
-
Human Skin Tissue: Skin biopsies (e.g., 4-mm) undergo enzymatic digestion overnight (e.g., using collagenase A) to homogenize the tissue. The homogenate is then further processed by protein precipitation and solid-phase extraction[7][8].
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column (e.g., Gemini C18)[10][7][8]. An alkaline mobile phase is often used for elution[10][7][8].
-
Mass Spectrometric Detection: Detection is performed using a triple-quadrupole mass spectrometer with positive ion electrospray ionization (ESI+)[10][7][8]. The quantification is carried out in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for miltefosine and this compound are monitored.
Visualizations
Experimental Workflow for Miltefosine Quantification
Caption: General workflow for miltefosine quantification from biological matrices.
Signaling Pathway of Miltefosine (Illustrative)
While the primary focus of this guide is on analytical chemistry, for context, the following diagram illustrates a simplified, hypothetical signaling pathway affected by miltefosine, as it is known to interact with cell membranes and lipid metabolism.
Caption: Hypothetical signaling cascade initiated by miltefosine.
References
- 1. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 2. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Clinical Evaluation of a Novel Method To Measure Miltefosine in Leishmaniasis Patients Using Dried Blood Spot Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue. [diva-portal.org]
- 8. Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Miltefosine-d4
For researchers and scientists in the field of drug development, ensuring personal and environmental safety when handling potent compounds like Miltefosine-d4 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps will mitigate risks and ensure compliance with safety standards.
Miltefosine is categorized as a hazardous substance, and by extension, its deuterated form, this compound, should be handled with the same level of caution.[1] It is considered an antineoplastic/cytotoxic agent, known to be toxic if swallowed, a cause of serious eye and skin irritation, and may lead to respiratory sensitization.[2][3] Prolonged or repeated exposure can cause damage to organs.[2]
Hazard and Safety Data at a Glance
To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its key hazard information.
| Hazard Category | Description | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Toxic if swallowed.[2][3] | 💀 | Danger | H301: Toxic if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | ❗ | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] | ❗ | Warning | H319: Causes serious eye irritation.[2] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | Gesundheitsgefahr | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2][4] | Gesundheitsgefahr | Danger | H361: Suspected of damaging fertility or the unborn child.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[2] | Gesundheitsgefahr | Danger | H372: Causes damage to organs through prolonged or repeated exposure.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling this compound to create a primary barrier against potential exposure.[5] The following PPE is mandatory:
-
Gloves : Double gloving with chemotherapy-rated nitrile gloves is required.[6][7] The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[7] Gloves must be changed every 30-60 minutes or immediately if contaminated or punctured.[6][7]
-
Gown : A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[5][7]
-
Eye and Face Protection : Safety goggles or a full-face shield must be worn to protect against splashes.[5][8] Standard eyeglasses are not sufficient.[6]
-
Respiratory Protection : A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of generating airborne particles or aerosols, such as when handling the powder form or during spill cleanup.[5][9]
Caption: Workflow for the safe handling of this compound.
Operational Plan: A Step-by-Step Protocol for Safe Handling
To minimize exposure and ensure a controlled environment, all handling of this compound should be conducted within a designated area, such as a chemical fume hood or a Class II biological safety cabinet.[7]
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.[8]
-
Wear appropriate PPE (at a minimum, gloves) when unpacking.[8][10]
-
Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area, separate from other chemicals.[11] Many suppliers recommend freezer storage.[3]
2. Preparation and Handling:
-
Before beginning any work, ensure the designated handling area (e.g., chemical fume hood) is clean and prepared with all necessary equipment and materials, including waste disposal containers.
-
Don all required PPE as outlined above.
-
Handle the compound in a manner that avoids the generation of dust or aerosols.[1]
-
For weighing, use a balance within the containment of a fume hood.
-
When reconstituting, use Luer-Lok syringes to prevent accidental needle detachment.[6][12]
3. Spill Management:
-
In the event of a spill, immediately secure the area to prevent further contamination.[5]
-
Personnel involved in the cleanup must wear full PPE, including respiratory protection.[5]
-
Use a cytotoxic spill kit to absorb and contain the spill.[5]
-
Clean the area with a detergent solution followed by water.[7]
-
All materials used for cleanup must be disposed of as cytotoxic waste.[5]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[12]
-
Waste Segregation : All waste contaminated with this compound must be segregated from regular laboratory trash.[12] This includes unused compound, empty vials, contaminated PPE, and cleaning materials.
-
Waste Containers : Use designated, leak-proof, and clearly labeled cytotoxic waste containers.[13][14] These are often color-coded purple or red.[14][15]
-
Sharps : All contaminated sharps, such as needles and syringes, must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[5][14]
-
Decontamination : All non-disposable equipment used in the handling of this compound must be thoroughly decontaminated with an appropriate cleaning agent.
-
Final Disposal : Cytotoxic waste should be disposed of through an approved hazardous waste management service, typically involving high-temperature incineration.[15] Follow all local, state, and federal regulations for hazardous waste disposal.[12]
By implementing these comprehensive safety and handling protocols, research institutions can build a foundation of trust and reliability, ensuring that their valuable work in drug development is conducted with the utmost care for the well-being of their personnel and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ipservices.care [ipservices.care]
- 6. pogo.ca [pogo.ca]
- 7. uwyo.edu [uwyo.edu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. halyardhealth.com [halyardhealth.com]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.uri.edu [web.uri.edu]
- 13. danielshealth.ca [danielshealth.ca]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. acewaste.com.au [acewaste.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
